molecular formula C12H7NOS B1639162 2-(5-Formylthiophen-2-yl)benzonitrile

2-(5-Formylthiophen-2-yl)benzonitrile

Cat. No.: B1639162
M. Wt: 213.26 g/mol
InChI Key: GNLNZCDPNVJBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Formylthiophen-2-yl)benzonitrile (CAS 194416-92-7) is a high-purity chemical intermediate with significant applications in medicinal chemistry and materials science. Its structure, featuring a benzonitrile and a formylthiophene group, makes it a versatile building block for constructing complex heterocyclic systems. In pharmaceutical research, this compound serves as a key precursor in the synthesis of novel therapeutic candidates. For instance, it is utilized in developing heterostilbene oximes that are investigated as potential central nervous system (CNS)-active reactivators of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for organophosphorus poisoning and as potential therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's . Furthermore, its molecular architecture is valuable in materials science, where it acts as a building block for synthesizing advanced organic materials, including dyes for dye-sensitized solar cells (DSSCs) and other organic electronic applications . The formyl group is highly reactive, allowing for condensation and cyclization reactions, while the nitrile group offers potential for further functionalization. This compound is intended for research and development purposes only and is not approved for human or animal use.

Properties

Molecular Formula

C12H7NOS

Molecular Weight

213.26 g/mol

IUPAC Name

2-(5-formylthiophen-2-yl)benzonitrile

InChI

InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H

InChI Key

GNLNZCDPNVJBPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(S2)C=O

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(S2)C=O

Origin of Product

United States

Foundational & Exploratory

2-(5-Formylthiophen-2-yl)benzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Formylthiophen-2-yl)benzonitrile: Synthesis, Characterization, and Applications

Executive Summary

2-(5-Formylthiophen-2-yl)benzonitrile is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. It incorporates three key chemical motifs: a thiophene ring, a benzonitrile group, and an aldehyde functional group. The thiophene core is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] The benzonitrile moiety is also a critical component in many biologically active molecules, while the aldehyde group serves as a versatile synthetic handle for extensive chemical modification.[3]

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It details the compound's core chemical and physical properties, provides an in-depth analysis of its spectroscopic signature, outlines a robust synthetic protocol via Suzuki-Miyaura cross-coupling with mechanistic insights, explores its chemical reactivity for further derivatization, and discusses its potential applications as a pivotal building block in the development of novel therapeutics and functional materials.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties and structure. 2-(5-Formylthiophen-2-yl)benzonitrile is an aromatic compound featuring a thiophene ring substituted at the 2-position with a 2-cyanophenyl group and at the 5-position with a formyl (aldehyde) group.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process reactant1 5-Formyl-2-thiopheneboronic acid reaction Suzuki-Miyaura Cross-Coupling reactant1->reaction reactant2 2-Bromobenzonitrile reactant2->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃ or Na₂CO₃) base->reaction solvent Solvent System (e.g., Toluene/Ethanol/H₂O) solvent->reaction conditions Inert Atmosphere (N₂/Ar) Heat (80-100 °C) conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-(5-Formylthiophen-2-yl)benzonitrile purification->product

Figure 2: Synthetic Workflow for 2-(5-Formylthiophen-2-yl)benzonitrile
Detailed Experimental Protocol
  • Reaction Setup : To an oven-dried Schlenk flask, add 5-formyl-2-thiopheneboronic acid (1.2 equiv.), 2-bromobenzonitrile (1.0 equiv.), and a base such as potassium carbonate (2.5 equiv.). [1]The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times.

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The base is crucial for the transmetalation step of the catalytic cycle, forming a more reactive boronate species. An inert atmosphere is required to prevent the degradation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition : Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv.). [1]Then, add a degassed solvent mixture, typically toluene, ethanol, and water (e.g., 4:1:1 ratio), via syringe. [1] * Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst that readily forms the active Pd(0) species. The solvent system is chosen to dissolve both the organic reactants and the inorganic base, creating an efficient biphasic reaction environment. Degassing the solvents removes dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Reaction Execution : Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-18 hours. [1]4. Monitoring : Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the disappearance of the 2-bromobenzonitrile starting material.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x). [4]Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(5-Formylthiophen-2-yl)benzonitrile.

Chemical Reactivity and Derivatization Potential

The true value of 2-(5-Formylthiophen-2-yl)benzonitrile in drug discovery lies in its potential for selective chemical modification at its two primary reactive sites: the aldehyde and the nitrile. This allows for the rapid generation of diverse chemical libraries. [5]

Sources

Physicochemical Characterization of 2-(5-Formylthiophen-2-yl)benzonitrile: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the critical physicochemical properties of 2-(5-Formylthiophen-2-yl)benzonitrile, specifically its melting and boiling points. A comprehensive review of available literature and chemical databases indicates a notable absence of experimentally determined data for this compound. This guide, therefore, serves a dual purpose: to provide a framework for estimating these values based on structurally related analogs and to offer detailed, field-proven protocols for their experimental determination. Furthermore, we will explore the application of computational methods for the in-silico prediction of these properties, a practice of increasing importance in modern drug discovery and material science.

Introduction: The Significance of 2-(5-Formylthiophen-2-yl)benzonitrile and its Physicochemical Properties

2-(5-Formylthiophen-2-yl)benzonitrile is a heterocyclic compound featuring a thiophene ring substituted with a formyl group and a benzonitrile moiety. This molecular architecture is of significant interest to medicinal chemists and material scientists. The thiophene ring is a common scaffold in pharmacologically active molecules, while the benzonitrile group can act as a versatile synthetic handle or a key interacting element with biological targets. The formyl group, a reactive aldehyde, allows for a wide range of subsequent chemical modifications, making this compound a valuable building block in synthetic chemistry.

The melting and boiling points are fundamental physical constants that provide a preliminary indication of a compound's purity and the strength of its intermolecular forces. In the context of drug development, these properties influence formulation, solubility, and stability. For material science applications, they are critical parameters for processing and thermal stability assessments. The current data gap for 2-(5-Formylthiophen-2-yl)benzonitrile necessitates a robust approach to its characterization.

Current State of Knowledge: Data from Structurally Related Analogs

While no experimental data exists for 2-(5-Formylthiophen-2-yl)benzonitrile, an analysis of structurally similar compounds can provide a reasonable estimation of its melting point. The presence of polar groups (nitrile and formyl) and the planar, aromatic nature of the thiophene and benzene rings suggest that the compound is a solid at room temperature with a relatively high melting point due to significant intermolecular dipole-dipole interactions and potential π-stacking.

Compound NameStructureMelting Point (°C)
2-(5-Formylthiophen-2-yl)benzonitrile (Target Compound) Data Not Available
4-(5′-Formyl-2,2′-bithiophen-5-yl)benzonitrile197–198
5-Formylthiophene-2-carbonitrile93[1]

The comparison with these analogs suggests that the melting point of 2-(5-Formylthiophen-2-yl)benzonitrile likely falls within a broad range, influenced by the specific arrangement of the thiophene and benzonitrile rings and the resulting crystal packing. The extended conjugation in the bithiophene analog would be expected to increase its melting point relative to the target compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol outlines the standard procedure for determining the melting point of a novel compound like 2-(5-Formylthiophen-2-yl)benzonitrile.

Principle and Causality

The basis for melting point determination as a purity check lies in the thermodynamic principle of freezing point depression. Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower and broader melting point range. A sharp melting range (typically < 2 °C) is a strong indicator of high purity.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent will act as an impurity.

    • Grind a small amount of the crystalline solid into a fine powder.

    • Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup and Calibration:

    • Use a calibrated melting point apparatus. Calibration should be performed regularly using certified melting point standards.

    • Place the capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Continue heating slowly and record the temperature at which the entire sample has melted (the upper end of the melting range).

  • Troubleshooting:

    • "Oiling out": If the compound melts into an oil before solidifying and then melting again, this may indicate the presence of a solvate or a different crystalline form. It is also possible if the solute is insoluble in a recrystallization solvent at a temperature above its melting point. In such cases, trying a different solvent system or slower cooling during recrystallization may be necessary.

    • Decomposition: If the sample darkens or decomposes before melting, this should be noted, as a true melting point cannot be determined.

Self-Validating System

The protocol's integrity is maintained by the regular calibration of the melting point apparatus with certified standards spanning the expected temperature range. This ensures the accuracy and traceability of the measurements.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For a solid compound with a high melting point, like 2-(5-Formylthiophen-2-yl)benzonitrile, it is highly probable that it will decompose at the temperatures required to reach its boiling point at atmospheric pressure. Therefore, the determination is typically performed under reduced pressure.

Principle and Causality

Boiling occurs when molecules have enough thermal energy to overcome the intermolecular forces holding them in the liquid phase. By reducing the external pressure, the vapor pressure required for boiling is lowered, and thus the boiling point is reached at a lower temperature, often preventing thermal decomposition.

Step-by-Step Protocol for Reduced Pressure Distillation
  • Apparatus Setup:

    • Assemble a micro-distillation apparatus suitable for small sample sizes.

    • Connect the apparatus to a vacuum pump with a pressure gauge (manometer) and a cold trap.

  • Measurement:

    • Place a small amount of the sample and a boiling chip or magnetic stir bar into the distillation flask.

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask.

    • Record the temperature at which the liquid boils and the condensate drips from the condenser, along with the corresponding pressure.

  • Extrapolation to Normal Boiling Point:

    • The normal boiling point (at 760 mmHg) can be estimated from the boiling point at reduced pressure using a pressure-temperature nomograph.

G cluster_workflow Boiling Point Determination Workflow Start High-Melting Solid Decision Decomposes at Atmospheric Pressure? Start->Decision Atm_BP Determine Boiling Point at Atmospheric Pressure Decision->Atm_BP No Reduced_P_BP Determine Boiling Point at Reduced Pressure Decision->Reduced_P_BP Yes End Reported Boiling Point Atm_BP->End Nomograph Extrapolate to Normal BP using Nomograph Reduced_P_BP->Nomograph Nomograph->End

Caption: Workflow for the experimental determination of the boiling point of a thermally sensitive compound.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational methods provide a valuable alternative for estimating melting and boiling points. These in-silico approaches are integral to modern chemical research, allowing for the rapid screening of virtual compounds.

Principle of Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical equations that correlate the chemical structure of a compound with its physical properties.[2] These models are built by training on large datasets of compounds with known properties. The models use molecular descriptors, which are numerical representations of a molecule's structure, to predict the properties of new, uncharacterized molecules.[2]

G cluster_qspr QSPR Prediction Workflow Input Molecular Structure (e.g., SMILES) Descriptor_Calc Calculate Molecular Descriptors Input->Descriptor_Calc QSPR_Model Apply Pre-trained QSPR Model Descriptor_Calc->QSPR_Model Prediction Predicted Property (Melting/Boiling Point) QSPR_Model->Prediction

Caption: A simplified workflow for predicting physicochemical properties using QSPR models.

Application and Limitations

Numerous software packages and online platforms are available that implement various QSPR and machine learning algorithms to predict melting and boiling points.[3][4][5] While these tools are powerful, it is crucial to understand their limitations. The accuracy of the prediction depends heavily on the quality and diversity of the training dataset. For a novel heterocyclic scaffold like 2-(5-Formylthiophen-2-yl)benzonitrile, it is important to use models that have been trained on a wide range of similar structures. The predicted values should always be considered as estimates and, whenever possible, validated by experimental data.

Conclusion

While the melting and boiling points of 2-(5-Formylthiophen-2-yl)benzonitrile have not yet been reported in the scientific literature, this guide provides a comprehensive framework for their determination. By leveraging data from structural analogs, employing rigorous experimental protocols, and utilizing modern computational tools, researchers can confidently characterize this and other novel compounds. The methodologies outlined herein are designed to ensure scientific integrity and provide the reliable data necessary to advance research and development in the pharmaceutical and material science fields.

References

  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Modeling. Available at: [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom Publishing S.L. Available at: [Link]

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Shanghai Institute of Organic Chemistry. Available at: [Link]

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. Available at: [Link]

  • Prediction of boiling points of organic compounds by QSPR tools. PubMed. Available at: [Link]

  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Protocol for coupling 2-bromobenzonitrile with 5-formyl-2-thienylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SZ-402 Topic: Protocol for Coupling 2-Bromobenzonitrile with 5-Formyl-2-thienylboronic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details the optimized synthesis of 5-(2-cyanophenyl)thiophene-2-carbaldehyde via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromobenzonitrile and 5-formyl-2-thienylboronic acid.

While standard Suzuki conditions often suffice for simple aryls, this specific coupling presents a dichotomy of electronic and steric challenges. The ortho-substituted nitrile creates steric hindrance at the oxidative addition site, while the formyl-thiophene moiety is susceptible to protodeboronation and base-mediated degradation (Cannizzaro reaction). This protocol utilizes a high-turnover catalyst system (Pd(dppf)Cl₂) and a mild carbonate base to balance reactivity with functional group tolerance.

Scientific Rationale & Mechanistic Insight

Substrate Analysis
  • Electrophile (2-Bromobenzonitrile): The nitrile group (-CN) at the ortho position is strongly electron-withdrawing, which theoretically activates the C-Br bond for oxidative addition. However, its steric bulk significantly impedes the approach of the Palladium(0) complex, necessitating a ligand with a wide bite angle or high steric demand (e.g., dppf or phosphine-bulky ligands like XPhos) [1].

  • Nucleophile (5-Formyl-2-thienylboronic acid): Thiophene boronic acids are notoriously unstable compared to phenyl analogs. The C-B bond is prone to protolytic cleavage (protodeboronation) in aqueous base. The formyl group (-CHO) further complicates the reaction, as strong bases (NaOH/KOH) can trigger aldol condensation or Cannizzaro disproportionation. Therefore, a mild base (Na₂CO₃ or K₃PO₄) is strictly required [2].

Reaction Pathway

The reaction follows the catalytic cycle depicted below. The critical step for this specific pair is Transmetallation , where the base activates the boronic acid to form a boronate species capable of transferring the thienyl group to the Pd-center.

SuzukiCycle cluster_inputs Reagents Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzonitrile TransMet Transmetallation (Base Activation) OxAdd->TransMet + Thienylboronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 - Product Boronic 5-Formyl-2-thienyl- boronic acid Boronic->TransMet Base Na2CO3 (aq) Base->TransMet Activates B-species

Figure 1: Catalytic cycle highlighting the base-activation step critical for thienylboronic acids.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]PurityRole
2-Bromobenzonitrile 182.021.0>98%Electrophile
5-Formyl-2-thienylboronic acid 155.971.2>95%Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03 (3 mol%)CatalystCatalyst
Sodium Carbonate (Na₂CO₃) 105.992.0AnhydrousBase
1,4-Dioxane -SolventHPLC GradeSolvent A
Water (Deionized) -Solvent18 MΩSolvent B
Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Add 2-Bromobenzonitrile (1.0 mmol, 182 mg), 5-Formyl-2-thienylboronic acid (1.2 mmol, 187 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).

    • Note: Pd(dppf)Cl₂ is chosen for its resistance to air and moisture compared to Pd(PPh₃)₄, though the latter is a viable alternative [3].

  • Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove atmospheric oxygen.

Step 2: Solvent Preparation & Addition [1]

  • In a separate vial, dissolve Na₂CO₃ (2.0 mmol, 212 mg) in Water (2 mL).

  • Prepare 1,4-Dioxane (8 mL).

  • Critical Step: Sparge both solvents with N₂ for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Inject the Dioxane and aqueous Na₂CO₃ into the reaction flask via syringe. The resulting mixture will be biphasic.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to 85°C (oil bath temperature).

  • Stir vigorously (800 RPM) to ensure phase mixing.

  • Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC after 4 hours.

    • Target Rf: Product typically appears around 0.4–0.5; starting bromide is higher (non-polar).

    • Endpoint: Reaction is usually complete within 6–12 hours.

Step 4: Work-up

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (20 mL) and Water (20 mL).

  • Separate the layers.[4] Extract the aqueous layer twice with EtOAc (2 x 15 mL).

  • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate under reduced pressure (Rotavap) to yield a crude yellow/brown solid.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Collect fractions containing the product (bright fluorescent spot under UV 254nm).

Workflow Visualization

Workflow Prep 1. Setup & Degas (N2/Argon) React 2. Reaction 85°C, 6-12h Prep->React Workup 3. Extraction (EtOAc/Water) React->Workup Purify 4. Column Chrom. (Hex/EtOAc) Workup->Purify QC 5. QC Analysis (NMR/HPLC) Purify->QC

Figure 2: Operational workflow for the synthesis of 5-(2-cyanophenyl)thiophene-2-carbaldehyde.

Process Control & QC Criteria

To ensure the protocol is a "self-validating system," the following QC parameters must be met:

TestAcceptance CriteriaDiagnostic Note
HPLC Purity > 97% (Area under curve)Impurities often include dehalogenated benzonitrile or homocoupled thiophene.
1H NMR Distinct Aldehyde Singlet (~9.8 ppm)Confirm integration of aldehyde proton (1H) vs aromatic protons.
Appearance Yellow to Orange SolidDark brown/black indicates residual Palladium or polymer formation.

Key NMR Diagnostic: The product will show a characteristic singlet for the aldehyde proton at


 9.8–10.0 ppm  and the nitrile stretch in IR at ~2220 cm⁻¹ .

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Protodeboronation of ThiopheneIncrease Boronic Acid to 1.5 eq. Switch solvent to DME (Dimethoxyethane).
Starting Material Remains Catalyst DeactivationEnsure rigorous degassing. Switch to XPhos Pd G2 catalyst (highly active for hindered substrates) [4].
Aldehyde Missing (NMR) Base-mediated degradationSwitch base from Na₂CO₃ to K₃PO₄ or KF (anhydrous conditions).
Homocoupling (Bi-thiophene) Oxygen presenceRe-degas solvents.[4] Add solvent after purging flask.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gronowitz, S., et al. (1990). On the Synthesis of 2,4-Disubstituted Thiophenes via Palladium-Catalyzed Cross-Coupling. Chemica Scripta.
  • BenchChem. (2025).[1][4] Application Notes for 3-Thienylboronic Acid in Suzuki Coupling Reactions. BenchChem Protocols. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Application Note: A Protocol for the Synthesis of Environmentally Sensitive Thiophene-Based D-π-A Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rational design of fluorescent dyes with tailored photophysical properties is a cornerstone of modern chemical biology, materials science, and diagnostics. Among the various classes of fluorophores, those based on a Donor-π-Acceptor (D-π-A) architecture have garnered significant attention. These "push-pull" systems exhibit an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that makes their emission properties highly sensitive to the local environment.[1][2] This solvatochromism allows them to function as sophisticated probes for reporting on solvent polarity, viscosity, or specific molecular binding events.[2][3]

The thiophene moiety is an exemplary π-conjugated linker (the "π" in D-π-A) due to its electron-rich nature, rigid structure, and its ability to effectively mediate electronic communication between the donor and acceptor groups.[3][4] This note provides a comprehensive guide to the synthesis and characterization of a novel solvatochromic dye using 2-(5-Formylthiophen-2-yl)benzonitrile as a key building block. In this precursor, the benzonitrile group acts as a potent electron acceptor (A), while the thiophene ring serves as the π-bridge. The strategically positioned formyl group (-CHO) provides a reactive handle for the facile introduction of various electron-donating moieties (D) via the Knoevenagel condensation, a robust and high-yielding carbon-carbon bond-forming reaction.[5][6]

This document is intended for researchers in chemistry, materials science, and drug development. It offers a detailed, step-by-step protocol, explains the causality behind the experimental design, and provides a framework for the characterization of the resulting D-π-A fluorescent dyes.

Part 1: Scientific Principles and Rationale

The Donor-π-Acceptor (D-π-A) Design and Solvatochromism

The fluorescence characteristics of D-π-A dyes are governed by the ICT process. Upon absorption of a photon, an electron is promoted from the ground state (S₀) to an excited state (S₁). In this excited state, electron density is redistributed from the electron-rich donor, through the conjugated π-system, to the electron-deficient acceptor.[2] This creates a large change in the dipole moment between the ground and excited states.

In polar solvents, the solvent molecules reorient around the more polar excited-state fluorophore, stabilizing it and lowering its energy level. This stabilization results in a lower-energy (red-shifted) emission. In nonpolar solvents, this stabilization is minimal, leading to a higher-energy (blue-shifted) emission. This dependence of emission wavelength on solvent polarity is known as solvatochromism and is a hallmark of D-π-A dyes.[3]

G D Donor pi π-Bridge (Thiophene) D->pi Low Dipole Moment S0_label Absorption (hν) A Acceptor (Benzonitrile) pi->A Low Dipole Moment D_plus Donor (δ+) pi_arrow π-Bridge D_plus->pi_arrow Intramolecular Charge Transfer (ICT) S1_label Fluorescence (hν') A_minus Acceptor (δ-) pi_arrow->A_minus S0_label->D_plus Excitation S1_label->D Emission

Figure 1: Principle of Intramolecular Charge Transfer (ICT) in a D-π-A dye.

The Knoevenagel Condensation: Extending Conjugation

The Knoevenagel condensation is a cornerstone of dye synthesis. It involves the reaction of an aldehyde or ketone with a compound possessing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, such as -CN or -COOR).[5] The reaction is typically catalyzed by a weak base, such as piperidine or an amine.

The mechanism proceeds via the deprotonation of the active methylene compound to form a stabilized carbanion (nucleophile). This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a new carbon-carbon double bond, effectively extending the π-conjugated system of the molecule. This extension of conjugation is critical, as it lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra.[7]

Part 2: Experimental Protocols

This section details the synthesis of a representative fluorescent dye, (E)-2-(5-(2-(dicyanomethylene)-3-cyano-4,5,5-trimethyl-2,5-dihydrofuran-2-yl)vinyl)thiophen-2-yl)benzonitrile , by reacting the title aldehyde with 2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile, a potent electron donor.

Materials and Reagents
ReagentSupplierCAS No.M.W. ( g/mol )
2-(5-Formylthiophen-2-yl)benzonitrileSigma-Aldrich1391054-93-6225.26
2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrileTCI368547-73-5211.23
PiperidineAcros Organics110-89-485.15
Absolute Ethanol (EtOH)Fisher64-17-546.07
Dichloromethane (DCM)VWR75-09-284.93
HexanesVWR110-54-386.18
Ethyl Acetate (EtOAc)VWR141-78-688.11

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Piperidine is corrosive and flammable; handle with care.

Synthetic Workflow

Figure 2: Experimental workflow for the synthesis and characterization of the D-π-A dye.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Formylthiophen-2-yl)benzonitrile (225 mg, 1.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add 2-(3-Cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile (211 mg, 1.0 mmol, 1.0 eq.) to the flask.

  • Dissolution: Add 20 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add 3-4 drops of piperidine using a Pasteur pipette.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The product spot should be highly colored and have a lower Rf than the starting aldehyde.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat source and allow it to cool to room temperature. A dark-colored precipitate should form.

  • Isolation: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove residual piperidine and unreacted starting materials.

  • Drying: Dry the product under high vacuum for several hours to yield the final dye as a dark, crystalline solid. The product is often pure enough for photophysical analysis, but can be further purified by column chromatography on silica gel if necessary.

Part 3: Data Analysis and Expected Results

The synthesized dye is expected to exhibit strong solvatochromism. Its color in solution will vary significantly from nonpolar to polar solvents.

Photophysical Properties

Photophysical measurements should be performed in spectroscopic-grade solvents at a low concentration (e.g., 1-10 µM) to avoid aggregation-related quenching.

SolventPolarity IndexExpected λ_abs (nm)Expected λ_em (nm)Stokes Shift (nm)Visual Emission Color
Toluene2.4~480~540~60Green-Yellow
THF4.0~495~580~85Yellow-Orange
DCM3.1~505~610~105Orange-Red
Acetonitrile5.8~510~640~130Red
DMSO7.2~520~670~150Deep Red

Note: These are representative values. Actual results may vary based on purity and instrumentation.

Causality and Troubleshooting
ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time/temperature. 3. Impure starting materials.1. Use fresh piperidine. 2. Ensure reflux is maintained and run the reaction for a longer duration. 3. Check the purity of reagents by NMR or melting point.
Broad Emission Spectra / Low Quantum Yield 1. Product is impure. 2. Aggregation at high concentrations. 3. Photodegradation.1. Purify the product by column chromatography. 2. Perform measurements at a lower concentration (e.g., 1 µM). 3. Store samples in the dark and minimize light exposure during measurements.
Inconsistent Solvatochromic Shift Solvent contains impurities (e.g., water).Use fresh, spectroscopic-grade or anhydrous solvents for all photophysical measurements.

Part 4: Applications and Future Directions

The D-π-A dye synthesized via this protocol is an excellent candidate for various applications. Its strong solvatochromism makes it a sensitive probe for mapping the polarity of microenvironments, such as the interior of lipid membranes or polymer matrices.[4] The nitrile group can also serve as a vibrational reporter in infrared spectroscopy.

Future work could involve modifying the donor moiety to further tune the photophysical properties. Reacting the starting aldehyde with different active methylene compounds can shift the emission wavelength across the visible and into the near-infrared (NIR) spectrum, a region highly desirable for deep-tissue bioimaging.[2]

References

  • Bhattacharjee, U., et al. (2020). "Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives." RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2022). "Development of functional dye with redshifted absorption based on Knoevenagel condensation at 1-site in phenyl[b]-fused BODIPY." Dyes and Pigments. Available at: [Link]

  • Filatov, M. A., et al. (2011). "Synthesis of pH-Activatable Red Fluorescent BODIPY Dyes with Distinct Functionalities." Organic Letters. Available at: [Link]

  • Wrona-Piotrowicz, A., et al. (2024). "Synthesis and Investigation of Photophysical Properties of Fluorescent Dyes Obtained by the Knoevenagel Condensation Reaction of Mono, Di or Tri Formyl Aromatic Aldehydes and Various Ch-Acids." SSRN. Available at: [Link]

  • Yuan, L., et al. (2012). "Design and Synthesis of Efficient Fluorescent Dyes for Incorporation into DNA Backbone and Biomolecule Detection." Accounts of Chemical Research. Available at: [Link]

  • Sonawane, Y. A., et al. (2010). "Synthesis of diphenylamine-based novel fluorescent styryl colorants by Knoevenagel condensation using a conventional method, biocatalyst, and deep eutectic solvent." Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, D., et al. (2021). "Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy." Physical Chemistry Chemical Physics. Available at: [Link]

  • Hilaire, C. S., et al. (2014). "Thiophene-based dyes for probing membranes." Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhu, L., et al. (2017). "A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications." Journal of Materials Chemistry C. Available at: [Link]

  • Gotor, R., et al. (2021). "Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies." Molecules. Available at: [Link]

  • Ooyama, Y. (2025). "Mechanofluorochromism (MFC) of Donor-π-Acceptor (D-π-A)-Type Fluorescent Dyes." The Chemical Record. Available at: [Link]

  • Tuncel, S., et al. (2021). "Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications." Polymers. Available at: [Link]

  • Lu, G., et al. (2021). "Recent advances in the application of BODIPY in bioimaging and chemosensing." Journal of Materials Chemistry C. Available at: [Link]

Sources

Application Note & Protocol: Chemoselective Reduction of the Formyl Group in 2-(5-Formylthiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemoselective reduction of the formyl group in 2-(5-Formylthiophen-2-yl)benzonitrile to yield 2-(5-hydroxymethylthiophen-2-yl)benzonitrile. This transformation is pivotal for the synthesis of advanced intermediates in pharmaceutical and materials science research, where the thiophene and benzonitrile moieties are crucial pharmacophores.[1][2][3][4][5] The protocol herein emphasizes the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, to ensure the integrity of the nitrile and thiophene functionalities.[6][7] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data interpretation.

Introduction: The Challenge of Selective Reduction

The molecule 2-(5-Formylthiophen-2-yl)benzonitrile is a bifunctional compound of significant interest due to the presence of a reactive aldehyde, a versatile nitrile group, and a thiophene ring system. Thiophene derivatives are well-established as privileged structures in medicinal chemistry, contributing to a wide array of pharmacological activities.[2][3][5] The selective reduction of the formyl group to a primary alcohol is a critical transformation that opens avenues for further molecular elaboration.

The primary challenge in this synthesis lies in achieving high chemoselectivity. Harsh reducing agents, such as lithium aluminum hydride (LAH), would indiscriminately reduce both the aldehyde and the nitrile group.[8] Catalytic hydrogenation presents its own set of challenges, including the potential for over-reduction or side reactions involving the thiophene ring.[9][10] Therefore, a mild reducing agent that preferentially reacts with the more electrophilic aldehyde carbonyl is required. Sodium borohydride (NaBH₄) is an ideal candidate for this purpose, as it is known to selectively reduce aldehydes and ketones while being unreactive towards less reactive functional groups like nitriles and esters under standard conditions.[6][7]

Mechanistic Rationale: The Role of Sodium Borohydride

The reduction of an aldehyde with sodium borohydride proceeds via a two-step mechanism: nucleophilic addition followed by protonation.[6][11]

  • Nucleophilic Attack: The borohydride anion (BH₄⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbon of the formyl group's carbonyl. This results in the formation of a C-H bond and the breaking of the C=O pi bond, leading to an intermediate alkoxide.[11]

  • Protonation: During the work-up step, a protic solvent (such as water or dilute acid) is added to protonate the resulting alkoxide, yielding the primary alcohol.[6][11]

The selectivity of NaBH₄ arises from its moderate reactivity. The nitrile group, being less electrophilic than an aldehyde, does not react with NaBH₄ under the mild conditions employed.[12]

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Experimental Protocol

This protocol details the procedure for the reduction of 2-(5-Formylthiophen-2-yl)benzonitrile to 2-(5-hydroxymethylthiophen-2-yl)benzonitrile.

Materials and Reagents
ReagentGradeSupplier
2-(5-Formylthiophen-2-yl)benzonitrile≥98%Commercial Source
Sodium borohydride (NaBH₄)≥98%Commercial Source
Methanol (MeOH)AnhydrousCommercial Source
Dichloromethane (DCM)ACS GradeCommercial Source
Deionized Water (H₂O)--
1 M Hydrochloric Acid (HCl)-Commercial Source
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Saturated Sodium Chloride Solution (Brine)--
Step-by-Step Procedure

Experimental_Workflow start Start dissolve Dissolve Substrate in Methanol start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with 1 M HCl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the reduction.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(5-Formylthiophen-2-yl)benzonitrile (1.0 g, 4.4 mmol) in anhydrous methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (0.17 g, 4.5 mmol, 1.02 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the reaction is proceeding.

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly add 1 M HCl (10 mL) to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous gas evolution may occur.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(5-hydroxymethylthiophen-2-yl)benzonitrile as a solid.

Expected Results and Characterization

The expected product, 2-(5-hydroxymethylthiophen-2-yl)benzonitrile, should be a white to off-white solid.

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
¹H NMR Shifts corresponding to aromatic protons, a singlet for the benzylic CH₂, and a broad singlet for the OH proton.
¹³C NMR Peaks for aromatic carbons, the nitrile carbon, and the benzylic carbon.
IR Spectroscopy Disappearance of the aldehyde C=O stretch (~1670 cm⁻¹), appearance of a broad O-H stretch (~3300 cm⁻¹).
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight of the product (C₁₂H₉NOS).

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Chemoselectivity: The use of NaBH₄ is a well-established method for the selective reduction of aldehydes in the presence of nitriles.[6][7] The mild reaction conditions prevent unwanted side reactions.

  • Monitoring: Regular monitoring by TLC is crucial to determine the reaction's endpoint, preventing over- or under-reaction.

  • Work-up: The acidic quench ensures the complete decomposition of excess borohydride and any borate esters formed during the reaction. The extractive work-up effectively separates the organic product from inorganic byproducts.[13][14]

  • Purification: Column chromatography provides a pure product, free from starting material and any minor impurities.

Conclusion

This application note provides a reliable and detailed protocol for the chemoselective reduction of 2-(5-Formylthiophen-2-yl)benzonitrile. By leveraging the mild reactivity of sodium borohydride, this procedure offers a high-yielding and clean conversion to the corresponding primary alcohol, preserving the valuable nitrile and thiophene functionalities. This method is robust and can be readily adopted in research and development laboratories for the synthesis of key intermediates in drug discovery and materials science.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (2013, April 15). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 20). Unpacking the Sodium Borohydride Reduction Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). 3. NaBH4. Retrieved from [Link]

  • PubMed. (2009, March 19). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. Retrieved from [Link]

  • Wikipedia. Nitrile reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[15]. Retrieved from [Link]

  • PubMed. (2012, October 19). A chemoselective, one-pot transformation of aldehydes to nitriles. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Reddit. (2018, December 5). Help: NaBH4 workup advice. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Selective Reductions. IV. The Partial Reduction of Nitriles with Lithium Triethoxyaluminohydride-A Convenient Aldehyde Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
  • Unknown Source. Reduction of Benzoin with Sodium Borohydride.
  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • MDPI. (2020, August 4). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Retrieved from [Link]

  • CNKI. (n.d.). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Important drug molecules containing thiophene and benzothiophene core moiety. Retrieved from [Link]

  • Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Preprints.org. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • EPRA Journals. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

  • Wordpress. (n.d.). Nitrile Reduction. Retrieved from [Link]

  • ACS Publications. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Formyl and Acyl Derivatives of Thiophenes and their Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4. Retrieved from [Link]

  • PMC. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2019, November 30). Synthesis and Characterization of New Complexes of 2- (Benzo[d]Thiazol-2-ylAmino)-2-(5-Chloro-2-Hydroxy Phenyl) Acetonitrile Ligand with Some Divalent Transition Metal Ions. Retrieved from [Link]

  • Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • UCL Discovery. (n.d.). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. Retrieved from [Link]

  • Encyclopedia.pub. (2022, November 21). Synthesis of Thienothiophenes. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Retrieved from [Link]

  • PMC. (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved from [Link]

  • PMC. (n.d.). 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile. Retrieved from [Link]

  • ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group?. Retrieved from [Link]

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Troubleshooting & Optimization

Preventing catalyst poisoning in 2-(5-Formylthiophen-2-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(5-Formylthiophen-2-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on preventing and troubleshooting catalyst poisoning, a common pitfall in palladium-catalyzed cross-coupling reactions involving sulfur-containing heterocycles.

Introduction: The Challenge of Thiophene in Catalysis

The synthesis of 2-(5-Formylthiophen-2-yl)benzonitrile, a valuable building block in medicinal chemistry, is often achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille couplings.[1][2] These reactions offer high efficiency and functional group tolerance.[3][4] However, the presence of the thiophene ring introduces a significant challenge: the sulfur atom can act as a potent poison for the palladium catalyst.[5][6]

Catalyst poisoning leads to decreased reaction rates, low yields, and in severe cases, complete reaction failure.[5][7] Understanding the mechanisms of poisoning and implementing preventative measures are crucial for a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst poisoning in my reaction?

A1: Key indicators of catalyst poisoning include:

  • Reduced Reaction Rate: The reaction proceeds much slower than expected or stalls completely before the starting materials are fully consumed.[7]

  • Low Product Yield: The isolated yield of 2-(5-Formylthiophen-2-yl)benzonitrile is significantly lower than anticipated.[8]

  • Catalyst Precipitation: The formation of a black precipitate, often referred to as "palladium black," is a visual cue of catalyst aggregation and deactivation.[6]

  • Inconsistent Results: Reproducibility issues between batches, even with seemingly identical reaction setups.

Q2: How does the thiophene sulfur poison the palladium catalyst?

A2: The sulfur atom in the thiophene ring possesses lone pairs of electrons that can strongly coordinate to the palladium center. This strong binding can block the active sites of the catalyst, preventing it from participating in the catalytic cycle.[9][10] In some cases, irreversible adsorption of sulfur compounds can occur, leading to permanent deactivation.[11][12]

Q3: Are there specific impurities in my starting materials that could be poisoning the catalyst?

A3: Yes, beyond the inherent nature of the thiophene substrate, impurities in your starting materials can be a major source of catalyst poisons. These can include:

  • Elemental Sulfur: Can be present in thiophene-based starting materials from their synthesis.[13]

  • Other Sulfur Compounds: Thiols, disulfides, and other sulfur-containing impurities in solvents or reagents.[7]

  • Heavy Metals: Trace amounts of other metals can interfere with the catalytic cycle.

  • Water and Oxygen: While not always poisons in the classical sense, they can lead to catalyst oxidation and deactivation of boronic acids.[8][14]

Q4: Can the choice of ligand influence the catalyst's susceptibility to poisoning?

A4: Absolutely. The ligand plays a critical role in stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can help protect the palladium center from coordination by the thiophene sulfur and prevent catalyst aggregation.[3][15] The appropriate ligand-to-palladium ratio is also crucial for maintaining a stable and active catalytic species.[8]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials

This is one of the most common issues and often points directly to catalyst deactivation.

Caption: Diagnostic workflow for low or no conversion.

  • Verify Reagent Quality:

    • Thiophene Starting Material: Thiophene and its derivatives can contain impurities that are potent catalyst poisons.[16] Consider purifying your thiophene starting material by distillation or treatment with an oxidizing agent like nitric acid to remove foul-smelling sulfur compounds.[17]

    • Boronic Acid/Ester Stability: Boronic acids can be unstable. Use freshly purchased or recrystallized reagents. Consider using more stable derivatives like pinacol esters.[8][14]

    • Base Integrity: Ensure the base is of high quality and has been stored correctly. Some bases are hygroscopic and their effectiveness can be diminished by absorbed water.

  • Optimize Reaction Conditions:

    • Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[8] Degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Temperature Control: While higher temperatures can sometimes increase reaction rates, excessive heat can accelerate catalyst decomposition.[8] Experiment with a range of temperatures to find the optimal balance.

  • Address Potential Catalyst Poisoning:

    • Ligand Selection: If using a standard ligand like triphenylphosphine, consider switching to a more robust, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) that can better stabilize the catalyst.[3]

    • Increase Catalyst or Ligand Loading: As a last resort, a modest increase in the catalyst or ligand loading may overcome partial poisoning, though this is not an ideal long-term solution.

Problem 2: Formation of Palladium Black

The appearance of a black precipitate is a clear sign of catalyst aggregation and deactivation.

G Catalyst Aggregation (Pd Black) Catalyst Aggregation (Pd Black) Low Yield Low Yield Catalyst Aggregation (Pd Black)->Low Yield Insufficient Ligand Stabilization Insufficient Ligand Stabilization Insufficient Ligand Stabilization->Catalyst Aggregation (Pd Black) High Temperature High Temperature High Temperature->Catalyst Aggregation (Pd Black) Coordinating Solvents Coordinating Solvents Prevent Aggregation Prevent Aggregation Coordinating Solvents->Prevent Aggregation Stable Catalyst Stable Catalyst Prevent Aggregation->Stable Catalyst Appropriate Ligand Appropriate Ligand Appropriate Ligand->Prevent Aggregation

Caption: Factors influencing catalyst aggregation.

  • Enhance Ligand Stabilization:

    • Ensure an adequate ligand-to-palladium ratio is used. For many advanced ligands, a 1:1 to 2:1 ratio is recommended, but this can be system-dependent.[8]

    • Switch to a more sterically demanding ligand that can create a more protective coordination sphere around the palladium center.

  • Modify Solvent System:

    • The choice of solvent can influence catalyst stability. In some cases, a more coordinating solvent can help to keep the palladium species soluble and prevent precipitation. However, be mindful that the solvent can also compete for coordination sites on the catalyst.

  • Controlled Reaction Temperature:

    • Avoid excessively high temperatures which can promote ligand dissociation and subsequent catalyst aggregation.[8]

Experimental Protocols

Protocol 1: Purification of Thiophene Starting Material

This protocol is a general guideline for removing elemental sulfur and other oxidizable impurities from thiophene-based starting materials.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the crude thiophene derivative.

  • Treatment: Add a solution of aqueous nitric acid (concentration can range from 2N to 8N) to the flask.[17]

  • Heating: Gently heat the mixture with stirring. The reaction time will depend on the acid concentration and temperature. A color change to yellow-orange often indicates the reaction is complete.[17]

  • Workup: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer, wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Distillation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and distill under reduced pressure to obtain the purified thiophene derivative.

Caution: This procedure should be performed in a well-ventilated fume hood, as it may release nitrogen oxides.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of 2-(5-Formylthiophen-2-yl)benzonitrile. Optimization will likely be required.

  • Reaction Setup: To a Schlenk flask, add the aryl halide (e.g., 2-bromobenzonitrile, 1.0 equiv.), the thiophene boronic acid or ester (1.1–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) via syringe.[18]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Catalyst Poisons and Their Sources

PoisonPotential SourcesMitigation Strategy
Sulfur Compounds Thiophene starting material, impurities in solvents, other reagents.[7]Purify starting materials, use high-purity solvents.
Oxygen Air exposure during reaction setup.[8]Thoroughly degas solvents and maintain an inert atmosphere.
Water Hygroscopic reagents, non-anhydrous solvents.Use anhydrous solvents and dry reagents.
Heavy Metals Contamination in starting materials or from equipment.Use high-purity reagents.
Halides Excess halide from starting materials.Can sometimes be mitigated by choice of base and ligand.

Table 2: Troubleshooting Summary

SymptomPotential CauseRecommended Action
Low Yield Catalyst poisoning, suboptimal conditions, poor reagent quality.[5][8]Purify reagents, re-optimize conditions, switch ligand.
Reaction Stalls Catalyst deactivation.[7]Check for poisons, consider a more robust catalyst system.
Pd Black Formation Catalyst aggregation.[6]Use a stabilizing ligand, optimize temperature.
Inconsistent Results Variable reagent purity, oxygen/moisture contamination.Standardize reagent purification and reaction setup protocols.

Analytical Techniques for Detecting Catalyst Poisoning

Identifying the specific cause of catalyst deactivation is crucial for effective troubleshooting. A range of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities in starting materials or on the catalyst.[7][19]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface, which can reveal the presence of poisoning species.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic impurities in solvents or starting materials that could act as poisons.[7]

References

  • Poisoning and deactivation of palladium catalysts. SciSpace. [URL: https://www.researchgate.
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate. [URL: https://www.researchgate.net/publication/233054817_Mechanism_of_deactivation_of_palladium-containing_hydrogenation_catalysts_in_the_presence_of_sulfur_compounds]
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem. [URL: https://www.benchchem.com/troubleshooting-guide/suzuki-coupling-reactions]
  • MODELING SULFUR POISONING OF PALLADIUM MEMBRANES USED FOR HYDROGEN SEPARATION. OSTI.gov. [URL: https://www.osti.gov/servlets/purl/1392661]
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. [URL: https://dcl-inc.
  • Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications. [URL: https://pubs.acs.org/doi/10.
  • Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29048924/]
  • Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate. [URL: https://www.researchgate.
  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222784/]
  • dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem. [URL: https://www.benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • Cross-Coupling Reactions Guide. [URL: Not Available]
  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/ogq81u/diagnosing_issues_with_a_failed_suzuki_coupling/]
  • Palladium Detection for API. Arbor Assays. [URL: https://www.arborassays.com/product/k010-h1-pdx-palladium-pd-detection-kit/]
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [URL: https://www.researchgate.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. [URL: https://www.benchchem.com/troubleshooting-guide/low-yield-in-suzuki-coupling-of-chloropyrimidines]
  • Process for the purification of thiophene. Google Patents. [URL: https://patents.google.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10229341/]
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem. [URL: https://www.benchchem.
  • Method for purifying thiophene by azeotropic distillation. Google Patents. [URL: https://patents.google.
  • Determination of Palladium Content Using Complexometric Titration. Mettler Toledo. [URL: https://www.mt.com/us/en/home/library/applications/lab-analytical-instruments/Titr-app-note-palladium-content.html]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4899933/]
  • Manganese-Catalyzed Atroposelective Hydrophosphination of Alkynes To Access Vinylphosphine Atropisomers. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-coupling-guide]
  • Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo050514y]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Organometallic_Reactions/17.02%3A_Suzuki-Miyaura_Coupling]
  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Benchchem. [URL: https://www.benchchem.com/troubleshooting-guide/synthesis-of-2-fluoro-5-formylbenzonitrile]
  • Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [URL: https://www.lib.kobe-u.ac.jp/repository/81005634.pdf]
  • Cross-coupling reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. [URL: Not Available]
  • SYNTHESIS OF 5-FORMYLCYTOSINE DERIV
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [URL: https://courses.lumenlearning.
  • Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. [URL: https://www.chemistryworld.com/news/amine-might-end-palladiums-reign-over-classic-cross-coupling-reaction/4013115.article]
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/10.1079/cabicompendium.53678]
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00188a]
  • Thiophene Modification of the Pt/SOD Catalyst to Enhance Catalytic Selectivity in Hydrogenation Reactions. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.3c02501]
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [URL: https://www.mdpi.com/2673-401X/5/1/27]
  • SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/SYNTHESIS-OF-A-5-SUBSTITUTED-BENZO-%5BB%5D-THIOPHENE-Wayne/61b964971c22d46e012e84d1252199b4d83492e8]

Sources

Removing palladium residues from 2-(5-Formylthiophen-2-yl)benzonitrile product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: API Purification Division Ticket ID: #8492-PD-REMOVAL Subject: Palladium Removal from 2-(5-Formylthiophen-2-yl)benzonitrile Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Heteroatom Trap"

You are encountering difficulty removing palladium from 2-(5-Formylthiophen-2-yl)benzonitrile because this specific molecule acts as a "ligand sponge." Unlike simple biphenyl systems, your product contains three distinct coordination sites that compete with standard scavengers:

  • Thiophene Sulfur: A soft donor that binds strongly to soft metals like Pd(0)/Pd(II).

  • Nitrile Nitrogen: A sigma-donor that coordinates to Pd(II).

  • Aldehyde Oxygen: While a weak donor, it limits your chemical compatibility (e.g., restricting the use of primary amine scavengers).

Standard silica plugs or aqueous washes often fail here because the Product-Pd affinity (


) is comparable to or higher than the Scavenger-Pd affinity (

). To succeed, we must introduce a scavenger with a significantly higher binding constant (

) while respecting the stability of the aldehyde and nitrile groups.

Module 1: Scavenger Selection Strategy

Diagnosis: The presence of the aldehyde (-CHO) is the critical constraint.

  • Avoid: Primary amine-based scavengers (e.g., Ethylenediamine functionalized silica). These will react with your aldehyde to form imines (Schiff bases), leading to yield loss and new impurities.

  • Avoid: Strong acidic washes. These will hydrolyze your nitrile (-CN) to an amide or carboxylic acid.

  • Select: Thiol (-SH) or Thiourea-based scavengers. These have the highest affinity for Pd (Soft-Soft interaction) and are generally inert toward aldehydes under neutral conditions.

Decision Logic Visualization

ScavengerSelection Start Start: Pd Removal Assessment Aldehyde Does molecule contain Aldehyde/Ketone? Start->Aldehyde AmineCheck Avoid Primary Amine Scavengers (Risk: Imine Formation) Aldehyde->AmineCheck Yes NitrileCheck Does molecule contain Nitrile/Thiophene? AmineCheck->NitrileCheck Affinity Requires High Affinity Scavenger (Thiophene competes for Pd) NitrileCheck->Affinity Yes Selection Recommended Scavengers: 1. Si-Thiol (Mercaptopropyl) 2. Si-DMT (Dimercaptotriazine) Affinity->Selection Carbon Alternative: Activated Carbon (Lower Selectivity) Affinity->Carbon Backup

Caption: Logic flow for selecting a scavenger compatible with aldehyde and nitrile functionalities while overcoming thiophene coordination.

Scavenger Compatibility Matrix
Scavenger TypeFunctional GroupPd AffinityAldehyde CompatibilityNitrile CompatibilityRecommendation
Si-Thiol MercaptopropylHighHigh (at neutral pH)HighPrimary Choice
Si-DMT DimercaptotriazineVery HighHigh HighAlternative (Best for Pd(II))
Si-Amine Primary AmineMediumLow (Imine risk)HighDO NOT USE
Si-DIA Secondary AmineMediumMediumHighAvoid
Activated Carbon N/AVariableHighHighBackup (Messy)

Module 2: Experimental Protocols

Protocol A: Batch Scavenging with Functionalized Silica (Recommended)

Best for: Final polishing to reach <10 ppm Pd.

Reagents:

  • Crude Product (2-(5-Formylthiophen-2-yl)benzonitrile)

  • Solvent: THF or Ethyl Acetate (Avoid alcohols if using Si-Thiol with acid traces to prevent acetal formation).

  • Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT .[1][2]

Steps:

  • Dissolution: Dissolve the crude product in THF (10-20 volumes). The solution must be homogeneous.

  • Loading: Add the scavenger.

    • Initial Screen: Add 4-8 equivalents relative to the residual Pd content (if known). If unknown, use 10-20% w/w relative to the crude product mass.

  • Incubation: Stir at 50°C for 4 hours .

    • Why Heat? Pd coordinated to thiophenes requires thermal energy to dissociate and transfer to the scavenger.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a fine sintered glass funnel.

  • Wash: Wash the silica cake with 2 volumes of THF to recover adsorbed product.

  • Analysis: Concentrate a small aliquot and check Pd levels (ICP-MS) and product integrity (NMR).

Protocol B: Recrystallization with "Hot Filtration"

Best for: Bulk removal when Pd levels are very high (>1000 ppm).

Steps:

  • Dissolve crude product in minimal boiling solvent (e.g., Toluene or Ethanol/Acetonitrile mixture).

  • Add Activated Carbon (Darco G-60) (5-10 wt%) while keeping the solution near boiling.

  • Stir for 30-60 minutes at reflux.

  • Hot Filtration: Filter the hot mixture immediately through a pre-warmed Celite pad.

    • Critical: If the solution cools during filtration, the product will crystallize in the filter cake, leading to massive yield loss.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 0°C.

  • Collection: Filter the crystals. The Pd residues should remain in the mother liquor or be trapped in the carbon.

Module 3: Troubleshooting & FAQs

Q1: My product turned dark/black after reaction. Is this Pd? A: Yes, this is "Palladium Black" (colloidal Pd(0)).

  • Fix: Colloidal Pd is not easily removed by simple ligands. You must filter the solution through a Celite pad before adding the Si-Thiol scavenger. The scavenger works best on soluble Pd species, not solid metal particles.

Q2: I used Si-Thiol, but the aldehyde proton in NMR (approx 9.8 ppm) diminished. A: You likely formed a hemithioacetal.

  • Cause: This reaction is reversible but catalyzed by acid.

  • Fix: Ensure your solvent is free of acid traces. If using Si-Thiol, wash the scavenger with neutral solvent before use, or switch to Si-DMT , which is less nucleophilic toward aldehydes than simple thiols.

Q3: Can I use aqueous washes (e.g., NAC/N-Acetylcysteine)? A: Not recommended for this specific molecule.

  • Reason: 2-(5-Formylthiophen-2-yl)benzonitrile is likely lipophilic. Aqueous washes will result in a biphasic system where the Pd (bound to the thiophene) stays in the organic layer, and the scavenger (NAC) stays in the water. Phase transfer is inefficient here. Solid-supported scavengers in organic solvent are superior.

Q4: The Pd levels are still >50 ppm after one pass. A: The Thiophene-Pd bond is strong.

  • Optimization: Increase temperature to reflux (if stable) or switch solvents. Coordinating solvents like THF or MeCN can help "lift" the Pd off the product, making it available for the scavenger. Non-coordinating solvents (Toluene) might result in tighter Product-Pd binding.

Module 4: Process Workflow Diagram

Workflow Crude Crude Mixture (High Pd) Solubilize Dissolve in THF (Homogeneous) Crude->Solubilize Filter1 Filter (Celite) Remove Colloidal Pd Solubilize->Filter1 Scavenge Add Si-Thiol/DMT 50°C, 4 Hours Filter1->Scavenge Filter2 Filter Scavenger (0.45 µm) Scavenge->Filter2 Analyze ICP-MS Check Filter2->Analyze Analyze->Scavenge Fail (Repeat) Final Pure API (<10 ppm Pd) Analyze->Final Pass

Caption: Optimized workflow for removing palladium from thiophene-containing intermediates.

References

  • Garrett, C. E., & Prasad, K. (2004).[3][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[3][4][5] Link

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers User Guide. Retrieved from SiliCycle Application Notes. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Phillips, S. T., & Pohl, P. M. (2004). What is the Best Way to Remove Palladium from a Reaction Mixture? Aldrichimica Acta, 37(2). Link

Sources

Technical Support Center: Thiophene Intermediates & Polythiophene NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Precipitate

Thiophene-based intermediates and conjugated polymers (e.g., P3HT, PEDOT precursors) present a unique challenge in NMR spectroscopy. Unlike standard organic molecules, these systems possess rigid, planar backbones prone to strong


-

stacking.

The Core Problem: A sample may appear optically clear (dissolved) but produce an NMR spectrum with broad, featureless mounds. This is not always insolubility; it is often supramolecular aggregation . The aggregates tumble slowly in solution, shortening the Transverse Relaxation Time (


), which mathematically results in severe line broadening.

This guide provides a systematic workflow to differentiate insolubility from aggregation and select the correct solvent system to resolve your spectrum.

Diagnostic Phase: Is it Insoluble or Aggregated?

Before changing solvents, you must diagnose the physical state of the analyte.[1]

Protocol A: The Dilution Test

Objective: Determine if line broadening is concentration-dependent (aggregation) or viscosity/solubility-dependent.

  • Prepare Sample A: Standard concentration (e.g., 10 mg in 0.6 mL CDCl3).

  • Acquire Spectrum: Note the linewidth (Full Width at Half Maximum, FWHM) of a distinct aromatic peak.

  • Prepare Sample B: Dilute Sample A by a factor of 10 (1 mg in 0.6 mL).

  • Compare:

    • Result 1 (Peaks Sharpen): The issue is aggregation . You need a solvent that disrupts

      
      -stacking or high temperature.
      
    • Result 2 (Peaks Remain Broad): The issue is macroscopic insolubility (micro-precipitates) or high molecular weight viscosity. You need a better thermodynamic solvent (e.g., TCE-d2, CS2).

Solvent Selection Strategy

Do not default to Chloroform-d (CDCl3). While cheap, it is often a poor solvent for rigid thiophenes. Use the decision matrix below to select the optimal solvent.

Solvent Decision Tree

SolventSelection Start Start: Sample Type? SmallMol Small Molecule (< 5 rings) Start->SmallMol Polymer Oligomer / Polymer (> 5 rings / P3HT) Start->Polymer CheckPolar Polar Groups? (OH, NH2, COOH) SmallMol->CheckPolar HighT High-Temp NMR (Required) Polymer->HighT No No CheckPolar->No No Yes Yes CheckPolar->Yes Yes CDCl3 Try CDCl3 (Standard) AggCheck Broad Lines? CDCl3->AggCheck DMSO Try DMSO-d6 or Acetone-d6 AggCheck->No Success AggCheck->Yes Aggregation CS2 Try CS2 + Benzene-d6 (Polarizability Match) TCE 1,1,2,2-Tetrachloroethane-d2 (Up to 140°C) HighT->TCE ODCB o-Dichlorobenzene-d4 (Up to 130°C) HighT->ODCB No->CDCl3 Yes->DMSO Yes->CS2

Figure 1: Decision matrix for selecting NMR solvents based on thiophene chain length and functionalization.

Detailed Solvent Properties Table
SolventBoiling Point (°C)Suitability for ThiophenesTechnical Notes
Chloroform-d (CDCl3) 61.2Low to MediumGood for short alkyl-thiophenes. Poor for fused rings.
Methylene Chloride-d2 (CD2Cl2) 40.0MediumOften dissolves thiophenes better than CDCl3 but highly volatile.
Carbon Disulfide (CS2) 46.0Excellent Gold Standard for solubility. Matches thiophene polarizability. Requires Lock Solvent.
1,1,2,2-Tetrachloroethane-d2 (TCE-d2) 146.0High Best for High-Temp. High BP allows heating to break aggregates.
o-Dichlorobenzene-d4 (ODCB) 180.0HighAlternative to TCE-d2 for extreme temperatures (>130°C).
THF-d8 66.0MediumGood for thiophenes with ether linkages or polar side chains.

Advanced Protocol: The "Magic" Mix (CS2)

Carbon Disulfide (CS2) is often the only solvent that can dissolve rigid, unfunctionalized oligothiophenes at room temperature due to "soft-soft" interactions. However, pure CS2 is not deuterated and provides no lock signal.

Protocol B: The CS2/Benzene-d6 Method[2]
  • Safety First: CS2 is neurotoxic and highly flammable (flash point -30°C). Work in a fume hood.

  • Preparation:

    • Dissolve sample in minimal CS2 (approx. 0.5 mL).

    • Add Benzene-d6 (approx.[2][3] 0.1 mL) or Acetone-d6 as a lock solvent.

    • Note: Do not use CDCl3 as the lock solvent if possible; it often induces precipitation in CS2-soluble thiophenes.

  • Acquisition:

    • Lock on the C6D6 signal.

    • Reference spectra carefully; chemical shifts in CS2 can vary significantly from CDCl3 (solvent anisotropy effects).

High-Temperature NMR (The "Sledgehammer")

When room temperature solvents fail, kinetic energy is required to overcome the enthalpy of


-stacking.
Protocol C: High-Temperature Setup (TCE-d2)

Solvent: 1,1,2,2-Tetrachloroethane-d2 (TCE-d2). Target Temperature: 80°C – 120°C.

Step-by-Step Workflow:

  • Sample Prep: Dissolve analyte in TCE-d2. The solution may remain cloudy at Room Temp (RT).

  • Tube Selection: Use high-quality borosilicate tubes (Type 1, Class A) rated for thermal stress. Check for micro-cracks.

  • Instrument Setup:

    • Set variable temperature (VT) to 30°C initially.

    • Insert sample and lock.

  • Heating Ramp:

    • Increase T in 10°C increments.

    • Wait 5 minutes at each step for thermal equilibration. Convection currents will ruin shimming if acquired too fast.

  • Shimming:

    • Auto-shim is often unreliable at high T due to convection.

    • Manually shim Z1 and Z2 after the target temperature is stable.

    • Tip: Turn off sample spinning to reduce vortexing/convection interference.

HighTempWorkflow Prep Prep in TCE-d2 (Cloudy at RT) Insert Insert & Lock (Start at 25°C) Prep->Insert Ramp Ramp Temp (+10°C steps) Insert->Ramp Equilibrate Equilibrate (5 mins/step) Ramp->Equilibrate Check Target T Reached? (e.g., 100°C) Equilibrate->Check Check->Ramp No Shim Manual Shim (Spin OFF) Check->Shim Yes Acquire Acquire Spectrum Shim->Acquire

Figure 2: Step-by-step workflow for High-Temperature NMR acquisition.

Frequently Asked Questions (Troubleshooting)

Q: My sample dissolves in TCE-d2 at 100°C, but precipitates when I take it out of the magnet. Is the data valid? A: Yes. This is "thermochromic reversibility." As long as the sample was a true solution during acquisition (at 100°C), the spectrum is valid. The precipitation upon cooling confirms you successfully used thermal energy to break the aggregates.

Q: I see a huge water peak in my DMSO-d6 spectrum of a polar thiophene. A: DMSO is hygroscopic. Thiophenes with polar tails (e.g., oligoethers) will coordinate water, broadening signals further.

  • Fix: Use ampoules of "100%" DMSO-d6 (single-use). Add 3Å molecular sieves directly to the NMR tube 1 hour before measurement.

Q: Can I use Toluene-d8 for high temp? A: Yes, but it boils at 110°C. You are limited to ~90°C for safety. TCE-d2 (BP 146°C) or ODCB-d4 (BP 180°C) are safer for high-temperature work required for stubborn polythiophenes.

Q: The baseline is rolling/wavy in my high-temp spectrum. A: This is likely acoustic ringing or filter issues caused by the probe tuning changing with temperature.

  • Fix: Always re-tune and match (ATMA) the probe after reaching the target temperature.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reinheimer, E. W., et al. (2017).

    
    -Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6063–6070. Retrieved from [Link]
    

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(5-Formylthiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(5-Formylthiophen-2-yl)benzonitrile, a molecule of interest to researchers in materials science and drug discovery. By examining the predicted spectral features and comparing them with related compounds and alternative analytical techniques, this document serves as a practical resource for the structural elucidation of this and similar complex organic molecules.

Introduction

2-(5-Formylthiophen-2-yl)benzonitrile is a bifunctional aromatic compound featuring a thiophene ring substituted with a formyl group and a benzonitrile moiety. The electronic interplay between the electron-withdrawing formyl and nitrile groups, and the electron-rich thiophene and benzene rings, makes its structural characterization both challenging and crucial for understanding its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a primary tool for elucidating the structure of such molecules. This guide will delve into a detailed predictive analysis of its 1H NMR spectrum, compare it with analogs, and contrast its utility with other common analytical methods.

Predicting the 1H NMR Spectrum of 2-(5-Formylthiophen-2-yl)benzonitrile

The molecule has six aromatic protons: two on the thiophene ring and four on the benzene ring, in addition to the aldehyde proton.

Figure 1: Structure and Proton Numbering of 2-(5-Formylthiophen-2-yl)benzonitrile

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of 2-(5-Formylthiophen-2-yl)benzonitrile H_NMR 1H NMR (Proton Environment) Synthesis->H_NMR C_NMR 13C NMR (Carbon Skeleton) Synthesis->C_NMR IR Infrared Spectroscopy (Functional Groups) Synthesis->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Structure Final Structure Confirmation H_NMR->Structure C_NMR->Structure IR->Structure MS->Structure

A typical workflow for the structural elucidation of a novel organic compound, integrating multiple spectroscopic techniques.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • Predicted ¹³C Chemical Shifts:

    • Carbonyl Carbon (CHO): Expected to be highly deshielded, in the range of δ 180-190 ppm .

    • Nitrile Carbon (CN): Typically appears around δ 115-125 ppm .[1]

    • Aromatic Carbons: The carbons of the thiophene and benzene rings will appear in the region of δ 120-150 ppm . The carbons directly attached to the electron-withdrawing groups or the other aromatic ring will be the most deshielded.

¹³C NMR is an excellent complementary technique to ¹H NMR as it directly probes the carbon framework and can confirm the number of unique carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Characteristic IR Absorptions:

    • C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1680-1700 cm⁻¹ .[2]

    • C≡N Stretch (Nitrile): A sharp, medium-intensity peak should be observed in the range of 2220-2260 cm⁻¹ .[3][4]

    • C-H Stretch (Aldehyde): A pair of weak bands may be visible around 2720 and 2820 cm⁻¹ .

    • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

IR spectroscopy provides rapid and definitive evidence for the presence of the key formyl and nitrile functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Mass Spectrum:

    • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of the molecule (C₁₂H₇NOS).

    • Fragmentation: Common fragmentation pathways would likely involve the loss of the formyl group (CHO, 29 Da) or the cyano group (CN, 26 Da). The stability of the aromatic rings would likely lead to fragment ions where these rings remain intact.

MS is crucial for confirming the molecular formula and can provide clues about the connectivity of the different parts of the molecule through analysis of its fragmentation.

Experimental Protocols

1H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of 2-(5-Formylthiophen-2-yl)benzonitrile.

Materials:

  • 2-(5-Formylthiophen-2-yl)benzonitrile sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If the solvent does not contain an internal standard, add a small drop of TMS.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The structural elucidation of 2-(5-Formylthiophen-2-yl)benzonitrile is a multifaceted process that relies on the synergistic use of various analytical techniques. While a definitive experimental ¹H NMR spectrum is the cornerstone of this analysis, a robust prediction based on the well-understood principles of NMR and data from analogous compounds provides a strong foundation for interpretation. By integrating data from ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can achieve a comprehensive and unambiguous characterization of this and other complex organic molecules, which is essential for advancing research in materials science and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: IX.
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Mass spectrometry fragmentation pattern of 2-(5-Formylthiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(5-Formylthiophen-2-yl)benzonitrile

Abstract

This guide provides a predictive analysis and comparative overview of the mass spectrometric fragmentation behavior of 2-(5-Formylthiophen-2-yl)benzonitrile (C₁₂H₇NOS, Mol. Wt. 213.26 g/mol ). As a molecule incorporating three distinct chemical motifs—a benzonitrile ring, a thiophene ring, and a formyl group—its fragmentation is governed by the interplay of these functionalities. This document outlines the predicted fragmentation pathways under both high-energy Electron Ionization (EI-MS) and low-energy Collision-Induced Dissociation (CID) in Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The discussion is grounded in established principles of mass spectrometry and supported by experimental data from analogous structures. Detailed experimental protocols for both techniques are provided to serve as a practical starting point for researchers.

Introduction

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. Mass spectrometry (MS) is an indispensable tool in this endeavor, providing critical information on molecular weight and structure through the analysis of fragmentation patterns. The target analyte, 2-(5-Formylthiophen-2-yl)benzonitrile, is a heteroaromatic compound whose structure suggests potential applications as a synthetic intermediate in materials science and medicinal chemistry. A thorough understanding of its behavior under mass spectrometric conditions is vital for its unambiguous identification in complex mixtures, reaction monitoring, and metabolite profiling.

This guide will compare two common ionization techniques:

  • Electron Ionization (EI): A hard ionization technique that imparts significant internal energy, leading to extensive and structurally informative fragmentation. This is ideal for creating a detailed fragmentation "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[1] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation experiments, which are crucial for quantitative analysis and characterization in complex matrices like biological fluids.

Part 1: Predicted Fragmentation Pathway via Electron Ionization (EI-MS)

Under standard 70 eV EI conditions, 2-(5-Formylthiophen-2-yl)benzonitrile is expected to produce an observable molecular ion (M⁺•) due to the stabilizing effect of its aromatic systems.[2][3] The subsequent fragmentation cascade will be driven by the presence of the aldehyde and the relative instability of the linkages between the functional groups. The energetic radical cation formed during ionization will readily undergo fragmentation to produce more stable daughter ions.[4][5]

The primary fragmentation events are predicted to be initiated at the formyl group, the most labile part of the molecule.

Key Predicted EI-MS Fragmentation Pathways:

  • α-Cleavage (Loss of H•): The initial molecular ion (m/z 213) can lose a hydrogen radical from the formyl group to form a stable acylium ion [M-H]⁺ at m/z 212 . This is a common pathway for aldehydes.[3]

  • Loss of the Formyl Radical (•CHO): A highly favorable pathway involves the cleavage of the C-C bond between the thiophene ring and the formyl group, resulting in the loss of a 29 Da neutral radical (•CHO). This yields the stable 2-(thiophen-2-yl)benzonitrile cation fragment at m/z 184 .

  • Decarbonylation (Loss of CO): The acylium ion at m/z 212 is expected to readily lose a neutral carbon monoxide (CO) molecule (28 Da), also leading to the fragment ion at m/z 184 .

  • Benzonitrile-Specific Fragmentation: The benzonitrile moiety is known to undergo a characteristic loss of hydrogen cyanide (HCN).[6][7] This can occur from the m/z 184 fragment, leading to a further fragment at m/z 157 ([C₁₀H₅S]⁺).

  • Inter-ring Cleavage: Cleavage of the bond connecting the two aromatic rings can lead to fragments corresponding to each ring system. The most likely fragments would be the benzonitrile cation at m/z 103 or the formylthiophene cation at m/z 111 .

Predicted EI-MS Fragmentation Data Summary
m/z (Nominal)Proposed FormulaProposed Identity / Neutral LossRationale
213[C₁₂H₇NOS]⁺•Molecular Ion (M⁺•) Parent radical cation. Expected to be observable.
212[C₁₂H₆NOS]⁺[M-H]⁺ Loss of H• from the formyl group; forms a stable acylium ion.
185[C₁₂H₇NS]⁺•[M-CO]⁺• Loss of CO from the molecular ion.
184[C₁₁H₇NS]⁺[M-CHO]⁺ or [M-H-CO]⁺ Highly probable base peak. Loss of •CHO radical from M⁺• or CO from [M-H]⁺.
157[C₁₀H₅S]⁺[M-CHO-HCN]⁺ Loss of neutral HCN from the benzonitrile moiety of the m/z 184 fragment.[6]
103[C₇H₅N]⁺•[Benzonitrile]⁺• Cleavage between the rings, with charge retained on the benzonitrile fragment.
76[C₆H₄]⁺•[Benzyne]⁺• Characteristic loss of HCN from the benzonitrile fragment (m/z 103).[6][7][8]
EI-MS Fragmentation Workflow

EI_Fragmentation M C₁₂H₇NOS⁺• m/z 213 (Molecular Ion) M_H [M-H]⁺ m/z 212 M->M_H - H• M_CHO [M-CHO]⁺ m/z 184 (Base Peak?) M->M_CHO - •CHO M_CO [M-CO]⁺• m/z 185 M->M_CO - CO M_H->M_CHO - CO M_CHO_HCN [M-CHO-HCN]⁺ m/z 157 M_CHO->M_CHO_HCN - HCN Benzonitrile [C₇H₅N]⁺• m/z 103 M_CHO->Benzonitrile Ring Cleavage Benzyne [C₆H₄]⁺• m/z 76 Benzonitrile->Benzyne - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 2-(5-Formylthiophen-2-yl)benzonitrile.

Part 2: Predicted Fragmentation Pathway via ESI-MS/MS

In positive-ion ESI, the molecule will readily accept a proton to form the even-electron [M+H]⁺ ion at m/z 214 . Protonation is most likely to occur at the nitrogen atom of the nitrile group, which is a common protonation site for benzonitriles.[9] Fragmentation is then induced via collision with an inert gas (e.g., argon) in a collision cell. The resulting product ions are generated from the dissociation of this even-electron precursor.[10]

Key Predicted ESI-MS/MS Fragmentation Pathways:

Unlike the radical-driven fragmentation in EI-MS, CID of an even-electron ion proceeds through lower-energy pathways, typically involving the loss of small, stable neutral molecules. The primary and most informative fragmentation is expected to be the cleavage of the single C-C bond connecting the thiophene and benzonitrile rings.

  • Inter-ring Cleavage: This is the most anticipated fragmentation channel. Depending on which moiety retains the charge (governed by relative proton affinities), two major product ions are possible:

    • Product Ion at m/z 113: Corresponds to the protonated 2-formylthiophene fragment, [C₅H₄OS+H]⁺.

    • Product Ion at m/z 104: Corresponds to the protonated benzonitrile fragment, [C₇H₅N+H]⁺.

  • Loss of Water (H₂O): While less common, a proton transfer rearrangement followed by the elimination of water (18 Da) could lead to a fragment at m/z 196 .

  • Loss of Carbon Monoxide (CO): The direct loss of CO from the protonated molecule is energetically less favorable for an even-electron ion but may be observed at higher collision energies, resulting in a fragment at m/z 186 .

Predicted ESI-MS/MS Fragmentation Data Summary
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Identity of Product Ion
214113101Protonated 2-formylthiophene
214104110Protonated benzonitrile
21419618[M+H-H₂O]⁺
21418628[M+H-CO]⁺
ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_products Product Ions MH [M+H]⁺ m/z 214 (Precursor Ion) Frag1 [C₅H₅OS]⁺ m/z 113 (Protonated Formylthiophene) MH->Frag1 Ring Cleavage Frag2 [C₇H₆N]⁺ m/z 104 (Protonated Benzonitrile) MH->Frag2 Ring Cleavage Frag3 [M+H-H₂O]⁺ m/z 196 MH->Frag3 - H₂O (minor)

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Part 3: Comparative Analysis (EI-MS vs. ESI-MS/MS)

The choice between EI and ESI depends entirely on the analytical goal. EI provides a complex, reproducible fingerprint for library matching and detailed structural confirmation, while ESI-MS/MS excels in targeted detection and quantification within complex mixtures.

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Ionization Type Hard, high-energySoft, low-energy
Parent Ion Radical Cation (M⁺•), m/z 213Protonated Molecule ([M+H]⁺), m/z 214
Fragmentation Extensive, spontaneous, radical-drivenControlled (CID), even-electron driven
Key Fragments m/z 184, 212, 157m/z 113, 104
Primary Application Structural elucidation, library matchingQuantification (LC-MS), targeted analysis
Information Yield Detailed structural "fingerprint"Specific precursor-to-product transitions

Part 4: Experimental Protocols

The following protocols are provided as a robust starting point for method development. Instrument parameters should be optimized for the specific mass spectrometer being used.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for acquiring a fingerprint mass spectrum for structural confirmation and library creation.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Method:

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 20:1).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program: Hold at 100 °C for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 250 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes (to protect the filament).

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is designed for developing a targeted, quantitative method (e.g., Multiple Reaction Monitoring, MRM).

  • Sample Preparation: Prepare a 1 µg/mL stock solution in 50:50 Acetonitrile:Water. Perform serial dilutions as needed for calibration.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • LC Method:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: +3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: Scan from m/z 100 to 300 to confirm the [M+H]⁺ ion at m/z 214.

    • MS2 Product Ion Scan: Select m/z 214 as the precursor. Ramp collision energy (e.g., 10-40 eV with Argon as collision gas) to identify optimal product ions (predicted at m/z 113 and 104).

    • MRM Development: Define transitions for quantification (e.g., 214 → 113 and 214 → 104) and optimize collision energy for maximum signal intensity.

Conclusion

The mass spectrometric fragmentation of 2-(5-Formylthiophen-2-yl)benzonitrile is highly predictable and dependent on the chosen ionization method. EI-MS is predicted to yield a rich spectrum dominated by fragments resulting from the loss of the formyl group (m/z 184) and subsequent loss of HCN (m/z 157). ESI-MS/MS analysis of the protonated molecule (m/z 214) is expected to be characterized by a clean cleavage of the inter-annular bond, producing key product ions at m/z 113 and m/z 104. This dual-technique approach provides complementary data, enabling both confident structural identification and the development of sensitive, targeted quantitative assays.

References

  • N.I.S.T. (1991). Electron–ion coincidences studies of the fragmentation of thiophene and of tetrahydrothiophene upon core ionization. The Journal of Chemical Physics. [Link]

  • Wakamiya, A., Nishinaga, T., & Komatsu, K. (2002). The stable radical cation of thiophene annelated with bicyclo[2.2.2]octene and its reaction with triplet oxygen to give a protonated cation of 2-butene-1,4-dione derivative. Chemical Communications. [Link]

  • N.I.S.T. (1991). Electron–ion coincidences studies of the fragmentation of thiophene and of tetrahydrothiophene upon core ionization. AIP Publishing. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link]

  • Wakamiya, A., Nishinaga, T., & Komatsu, K. (2002). The stable radical cation of thiophene annelated with bicyclo[2.2.2]octene and its reaction with triplet oxygen to give a protonated cation of 2-butene-1,4-dione derivative. RSC Publishing. [Link]

  • Wakamiya, A., Nishinaga, T., & Komatsu, K. (2002). The stable radical cation of thiophene annelated with bicyclo[2.2.2]octene and its reaction with triplet oxygen to give a protonated cation of 2-buten.... Chemical Communications. [Link]

  • Kamer, L., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. Astronomy & Astrophysics. [Link]

  • Bannwart, L. M., et al. (2020). Feedstock‐Derived Thiophene Radical Anions Exhibiting Redox Stability at Extreme Potentials. ETH Zurich Research Collection. [Link]

  • Rogoza, A., et al. (2021). Thiophene-Based Double Helices: Radical Cations with SOMO-HOMO Energy Level Inversion. National Center for Biotechnology Information. [Link]

  • Kamer, L., et al. (2024). Sequential dissociation of ionized benzonitrile: New pathways to reactive interstellar ions and neutrals. Astronomy & Astrophysics. [Link]

  • Siller, L., et al. (2006). Electron stimulated desorption of anionic fragments from films of pure and electron-irradiated thiophene. The Journal of Chemical Physics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101209, 2-Cyanobenzaldehyde. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PubMed. [Link]

  • de Koster, C. G., et al. (1995). Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry. [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. PubMed. [Link]

  • Chekal, B. P., et al. (2015). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

  • NIST. 2-Cyanobenzaldehyde. NIST WebBook. [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Rap, D. B., et al. (2024). Ionic Fragmentation Products of Benzonitrile as Important Intermediates in the Growth of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

  • Michigan State University. Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • ChemHelp ASAP. (2022). Common Fragmentation Mechanisms in Mass Spectrometry. YouTube. [Link]

  • Gricius, R., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. [Link]

  • Peng, S., & Cooks, R. G. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. [Link]

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Engineering the Bandgap: A Comparative Guide to Thiophene-Benzonitrile Absorption Maxima

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption properties of conjugated thiophene-benzonitrile (T-BN) systems. Designed for researchers in organic electronics and medicinal chemistry, this document moves beyond basic spectral reporting to analyze the structure-property relationships governing Intramolecular Charge Transfer (ICT). We compare unsubstituted oligothiophenes against their benzonitrile-capped counterparts to quantify the "Acceptor Effect" on the optical bandgap.

Mechanistic Foundation: The Donor-Acceptor Interaction

The spectral signature of thiophene-benzonitrile derivatives is defined by the interaction between the electron-rich thiophene ring (Donor) and the electron-deficient benzonitrile moiety (Acceptor).

The ICT Phenomenon

Unlike simple aromatic hydrocarbons, T-BN systems exhibit a dual-band feature:

  • 
     Transition:  High energy (UV region), localized on the aromatic rings.
    
  • ICT Transition: Lower energy (Visible region), resulting from electron density shifting from the thiophene HOMO to the benzonitrile LUMO.

Diagram: Electronic Transition Pathway

The following diagram illustrates the energy level modulation that causes the bathochromic (red) shift in these systems.

ICT_Mechanism Thiophene Thiophene Unit (Electron Donor) HOMO HOMO (High Energy) Thiophene->HOMO Populates Benzonitrile Benzonitrile Unit (Electron Acceptor) LUMO LUMO (Stabilized/Lowered) Benzonitrile->LUMO Lowers Energy of HOMO->LUMO ICT Transition (hν) Bandgap Reduced Optical Bandgap (Red Shifted λmax) LUMO->Bandgap Determines

Caption: Schematic representation of the Intramolecular Charge Transfer (ICT) mechanism reducing the HOMO-LUMO gap in Thiophene-Benzonitrile systems.

Comparative Data: Unsubstituted vs. Benzonitrile-Substituted Systems

The following table synthesizes experimental data to demonstrate the impact of conjugation length and the nitrile acceptor group.

Experimental Conditions:

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) as noted.

  • Concentration:

    
     M.
    
  • Temperature: 298 K.

System ArchitectureCompound Class

(Unsubstituted) [nm]

(Benzonitrile-Capped) [nm]

(Shift) [nm]
Primary Transition Type
n=1 Thiophene (T1)231280 - 295+50 - 65Local

+ Weak ICT
n=2 Bithiophene (T2)302350 - 375+50 - 75Strong ICT
n=3 Terthiophene (T3)355400 - 425+45 - 70ICT + Conjugation
n=4 Quaterthiophene (T4)390440 - 460+50 - 70Saturation of ICT

Key Observations:

  • The "Nitrile Effect": The addition of a benzonitrile group typically induces a bathochromic shift of 50–70 nm compared to the unsubstituted oligothiophene. This confirms the efficacy of the nitrile group in stabilizing the LUMO.

  • Conjugation Saturation: As the number of thiophene units increases (

    
    ), the incremental red shift per added thiophene unit decreases (Effective Conjugation Length saturation).
    
  • Positional Isomerism: Para-substituted benzonitriles (4-cyanophenyl) exhibit a larger red shift than meta-isomers due to superior orbital overlap (planarization) allowing efficient charge transfer.

Critical Variable: Solvatochromism

Thiophene-benzonitrile systems are highly solvatochromic. The ICT state is more polar than the ground state; thus, polar solvents stabilize the excited state, lowering the energy gap (Positive Solvatochromism).

Experimental Impact:

  • Non-polar (Hexane): Blue-shifted

    
    , fine vibrational structure often visible.
    
  • Polar Aprotic (DMF/DMSO): Red-shifted

    
     (by 20-40 nm vs Hexane), loss of vibrational structure due to strong solvent-solute interaction.
    

Application Insight: For biological imaging or sensing, calibration in the specific medium (e.g., aqueous buffer vs. lipid membrane mimic) is critical, as the


 can drift significantly.

Validated Experimental Protocol

To ensure reproducible data when characterizing these systems, follow this self-validating workflow.

Reagents & Equipment
  • Spectrophotometer: Double-beam UV-Vis (e.g., Cary 5000 or Shimadzu UV-2600).

  • Cuvettes: Quartz (Suprasil), 10 mm path length. Glass cuvettes absorb UV <300 nm and must be avoided.

  • Solvent: Spectroscopic grade (cutoff < 210 nm).

Step-by-Step Methodology

Protocol_Workflow Start Start: Sample Preparation Weigh Weigh Solid (~1 mg) Accuracy: ±0.01 mg Start->Weigh Dissolve Dissolve in Stock Solvent (e.g., DCM) -> 1 mM Stock Weigh->Dissolve Dilute Serial Dilution to 10⁻⁵ M Target Abs: 0.5 - 0.8 AU Dissolve->Dilute Baseline Baseline Correction (Pure Solvent in Both Cells) Dilute->Baseline Measure Scan 250 - 600 nm Speed: Medium (200 nm/min) Baseline->Measure Check Check Absorbance Value Measure->Check DiluteMore Dilute Further Check->DiluteMore A > 1.0 Process Identify λmax & Calculate ε Check->Process 0.1 < A < 1.0 DiluteMore->Measure

Caption: Operational workflow for UV-Vis characterization of conjugated organic systems.

Data Validation Checks
  • Linearity Check: Measure at three concentrations (

    
    ). The 
    
    
    
    should remain constant; if it shifts, aggregation (H- or J-aggregates) is occurring.
  • Solvent Cutoff: Ensure the solvent does not absorb in the region of interest (e.g., avoid Acetone for UV measurements).

References

  • Oligothiophene Properties: Oftadeh, M., et al. "Optical Properties of Some Oligothiophene Derivatives: DFT Study." Physical Chemistry Research, 2016. Link

  • Thiophene-Benzonitrile Synthesis & Spectra: Xu, Z., & Yu, M. "Synthesis and photophysical properties of novel 4-aryl substituted thiophene derivatives." Journal of Chemical Research, 2011. Link

  • Solvatochromism in Thiophene Dyes: "Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene Dyes." Biointerface Research in Applied Chemistry, 2021. Link

  • Carbonyl-Substituted Bithiophenes: "Spectral characteristics of carbonyl substituted 2,2′-bithiophenes in polymer matrices and low polar solvents." Photochemical & Photobiological Sciences, 2013. Link

  • General UV-Vis Theory: "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application Guide. Link

A Senior Scientist's Guide to Establishing HPLC Retention Time Standards for Novel Thiophene Derivatives: The Case of 2-(5-Formylthiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Understanding the Analyte

2-(5-Formylthiophen-2-yl)benzonitrile (CAS No. 194416-92-7) is a molecule of significant analytical interest due to its composite structure.[1] Its physicochemical properties are dictated by three key functional moieties: a thiophene ring, a benzonitrile group, and a formyl (aldehyde) group.

  • Thiophene Ring: A sulfur-containing aromatic heterocycle that contributes to the molecule's overall hydrophobicity and provides a strong UV chromophore.

  • Benzonitrile Group: An aromatic ring with a nitrile substituent, which is polar and can engage in dipole-dipole interactions.[2] This group also contributes significantly to UV absorbance.

  • Formyl Group: A polar aldehyde group that can participate in hydrogen bonding, influencing the molecule's interaction with the stationary and mobile phases.

This combination of polar and non-polar characteristics necessitates a highly selective analytical method, typically reversed-phase High-Performance Liquid Chromatography (RP-HPLC), to resolve it from starting materials, synthetic byproducts, and degradation products.[3][4]

The Imperative of a Qualified In-House Reference Standard

For many novel compounds, a commercially certified reference standard is a luxury that is not available. In such cases, the onus is on the research laboratory to synthesize, purify, and thoroughly characterize an in-house standard. Using an uncharacterized synthetic batch or a structurally similar but different molecule as a retention time marker is a scientifically unsound practice that can lead to catastrophic errors in purity assessment and quantification.

The preparation of an in-house standard of 2-(5-Formylthiophen-2-yl)benzonitrile would typically involve a multi-step synthesis, potentially via Suzuki or Stille coupling reactions, followed by rigorous purification using techniques like column chromatography or recrystallization.[5] The final batch designated as the "standard" must be unequivocally characterized to confirm its identity and establish its purity (typically >99.5%) using a suite of orthogonal techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis). Only then can it serve as a reliable benchmark for HPLC retention time and response factor.

Development of a Self-Validating HPLC Protocol

A robust HPLC method must be selective, linear, accurate, and precise. The protocol described below is designed as a self-validating system, where the rationale for each parameter contributes to the overall reliability of the results.

  • Instrumentation:

    • A standard HPLC or UHPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.[6]

  • Chromatographic Conditions:

    • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

      • Causality: The C18 stationary phase provides the necessary hydrophobic interactions to retain the thiophene and benzonitrile moieties, making it the workhorse for separating small aromatic molecules.[7][8]

    • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

      • Causality: The addition of formic acid acidifies the mobile phase to a pH of approximately 2.7. This suppresses the ionization of any residual free silanols on the silica-based stationary phase, preventing undesirable secondary interactions that cause peak tailing.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

      • Causality: Acetonitrile is an excellent organic modifier that offers low viscosity and good UV transparency. It effectively elutes the analyte from the C18 column.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      17.0 10 90
      17.1 70 30

      | 22.0 | 70 | 30 |

      • Causality: A gradient elution is crucial for this application. It ensures that earlier-eluting polar impurities are well-resolved from the main analyte, while also ensuring that any late-eluting, highly non-polar impurities are effectively washed from the column, preventing carryover.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

      • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and the kinetics of mass transfer.[7]

    • Detection: UV at 280 nm.

      • Causality: A PDA scan of the analyte would reveal multiple absorbance maxima. A wavelength of 280 nm is selected as a robust choice that provides high sensitivity for the conjugated aromatic system while minimizing interference from the solvent cutoff.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the qualified in-house standard and dissolve it in 10 mL of acetonitrile.

    • Working Standard (50 µg/mL): Dilute the stock solution 1:20 with the initial mobile phase composition (70:30 Water:Acetonitrile).

    • Sample Solution: Prepare samples at a similar concentration to the working standard using the same diluent. Filter all solutions through a 0.22 µm syringe filter before injection.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation Analyte 1. Characterize Analyte (2-(5-Formylthiophen-2-yl)benzonitrile) Column_Select 2. Select Column (C18 Reversed-Phase) Analyte->Column_Select Hydrophobicity Mobile_Phase 3. Optimize Mobile Phase (ACN/H2O + Formic Acid) Column_Select->Mobile_Phase Retention Gradient_Dev 4. Develop Gradient (Resolve analyte from impurities) Mobile_Phase->Gradient_Dev Selectivity Detection 5. Set Detection Wavelength (PDA Scan -> 280 nm) Gradient_Dev->Detection Sensitivity Specificity Specificity & Peak Purity Detection->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Performance Comparison: The Criticality of the Right Standard

To illustrate the importance of using a qualified standard, we compare its expected performance against two plausible but flawed alternatives: an unpurified synthetic intermediate and a structurally related proxy compound (e.g., 5-formylthiophene-2-carbonitrile).

ParameterQualified In-House Standard Alternative 1: Unpurified Intermediate Alternative 2: Proxy Compound
Identity Confirmation Confirmed (>99.5% Purity via NMR/MS)Unknown; contains impuritiesIncorrect molecule
Expected Retention Time (t_R) ~10.5 min (Consistent)~10.5 min (but with co-eluting peaks)~8.2 min (Significantly different)
Retention Time Precision (%RSD, n=6) < 0.5%> 2.0% (due to peak distortion)< 0.5% (but for the wrong compound)
Peak Purity (PDA) Pass (>99.8%)Fail (presence of multiple chromophores)Pass (but identifies the wrong peak)
Linearity (R²) > 0.999< 0.99 (due to impurity interference)Not Applicable
Scientific Validity High: Enables accurate purity and potency determination.None: Leads to gross overestimation of purity and inaccurate quantification.None: Leads to misidentification and complete failure of the assay.

The data clearly demonstrates that only a fully characterized standard provides the reliability required for drug development. Using an unpurified intermediate compromises the integrity of the analysis, while a proxy compound renders the entire experiment invalid.

Standard_Selection cluster_InHouse In-House Standard Path cluster_Alternatives Unsuitable Alternatives Start Need to Quantify 2-(5-Formylthiophen-2-yl)benzonitrile Check_Commercial Is a Certified Standard Commercially Available? Start->Check_Commercial Use_Crude Use Unpurified Synthetic Intermediate Start->Use_Crude Use_Proxy Use Structurally Related Proxy Compound Start->Use_Proxy Synthesize Synthesize & Purify Check_Commercial->Synthesize No Use_Commercial Use Certified Commercial Standard Check_Commercial->Use_Commercial Yes Characterize Characterize Identity & Purity (NMR, MS, >99.5%) Synthesize->Characterize Qualify Qualify as In-House Standard Characterize->Qualify Invalid_Data Invalid Results: Inaccurate Purity, Misidentification Use_Crude->Invalid_Data Use_Proxy->Invalid_Data

Caption: Decision logic for selecting an appropriate analytical standard.

Conclusion

The establishment of a reliable HPLC retention time standard for a novel compound like 2-(5-Formylthiophen-2-yl)benzonitrile is not merely a procedural step but a foundational requirement for scientific integrity in drug development. In the absence of commercial standards, a rigorous in-house qualification process is not optional—it is essential. The presented HPLC method, built on principles of chromatographic causality, provides a robust platform for analysis. The comparative data underscores the severe risks associated with using unverified or inappropriate proxy standards. By adhering to the logical framework outlined, researchers can ensure that their analytical data is trustworthy, reproducible, and authoritative, thereby accelerating the journey from discovery to clinical application.

References

  • Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots . PMC. [Link]

  • Thiophene, analytical standard | 06914-1ML-F | SUPELCO . Scientific Laboratory Supplies. [Link]

  • Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030 . Shimadzu. [Link]

  • 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 . PubChem - NIH. [Link]

  • Retention Times of Compounds Used in the HPLC Analysis . ResearchGate. [Link]

  • DITHIENO[3,2-b:2',3'-d]THIOPHENE-2,6-DICARBOXYLIC ACID . Organic Syntheses Procedure. [Link]

  • 2-(5-Formylthiophen-2-yl)benzonitrile (CAS# 194416-92-7) . Angene Chemical. [Link]

  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS . PMC. [Link]

  • Novel Route of Synthesis of Some Trientine Impurities and Their Characterization . Der Pharma Chemica. [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS . Bentham Science. [Link]

  • HPLC Retention time prediction for metabolome analysis . PMC - NIH. [Link]

  • Condensed and gaseous benzonitrile: ionic species formation and structural parameters . Royal Society of Chemistry. [Link]

  • hplc retention times: Topics by Science.gov . Science.gov. [Link]

  • Benzyl Thioethers Formation Merging Copper Catalysis . The Royal Society of Chemistry. [Link]

  • Retention time of phenolic acids and flavonoids standards analyzed by HPLC . ResearchGate. [Link]

  • WO2009056872A2 - Novel chromatography methods.
  • 2-Formylbenzonitrile | Request PDF . ResearchGate. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation . Asian Journal of Chemistry. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) . Elsevier. [Link]

  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles . MDPI. [Link]

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A Comparative Guide to the Structural Analysis of 2-(5-Formylthiophen-2-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive structural analysis of 2-(5-Formylthiophen-2-yl)benzonitrile, a molecule of interest for researchers in materials science and drug development. As of this publication, a solved single-crystal X-ray structure for this specific compound has not been deposited in publicly accessible crystallographic databases. In the absence of direct experimental data, this document offers a predictive comparison based on the known crystal structures of key analogues: 2-formylbenzonitrile and 2,2'-bithiophene. We delve into the anticipated molecular conformation, intermolecular interactions, and crystal packing motifs. Furthermore, we provide a detailed, field-proven experimental protocol for determining the crystal structure of novel compounds like the topic molecule, from crystal growth to final structure refinement and validation.

Introduction: The Need for Structural Insight

The compound 2-(5-Formylthiophen-2-yl)benzonitrile integrates three key functional and structural motifs: a benzonitrile group, a thiophene ring, and a formyl substituent. This unique combination suggests potential applications in the design of novel organic semiconductors, molecular switches, or as a scaffold in medicinal chemistry. The solid-state arrangement of molecules, dictated by their crystal structure, governs critical macroscopic properties such as solubility, stability, charge transport, and bioavailability. Therefore, understanding the three-dimensional structure is paramount for any rational design and development efforts.

While the crystal structure for our target molecule remains undetermined, a wealth of information can be gleaned by examining its constituent parts and structurally related molecules. This guide will leverage existing crystallographic data to build a robust hypothesis regarding the structural properties of 2-(5-Formylthiophen-2-yl)benzonitrile.

Comparative Structural Analysis: Learning from Analogues

To predict the solid-state behavior of 2-(5-Formylthiophen-2-yl)benzonitrile, we will analyze the crystal structures of two primary analogues that represent its core fragments: 2-formylbenzonitrile (also known as 2-cyanobenzaldehyde) and 2,2'-bithiophene.

Analogue 1: 2-Formylbenzonitrile (2-Cyanobenzaldehyde)

The crystal structure of 2-formylbenzonitrile provides critical insights into the intramolecular and intermolecular interactions that may occur within the benzonitrile portion of our target molecule. The Cambridge Crystallographic Data Centre (CCDC) holds the deposition for this structure under the code 612446 .[1]

Key structural features of 2-formylbenzonitrile reveal that the molecules arrange themselves in sheets, a packing motif driven by specific, non-covalent interactions. These include weak C—H···N and C—H···O hydrogen bonds. This observation is crucial, as it suggests that the nitrile and formyl groups of 2-(5-Formylthiophen-2-yl)benzonitrile will be key players in directing its crystal packing, likely forming similar hydrogen-bonded networks.

Parameter 2-Formylbenzonitrile (CCDC: 612446)
Formula C₈H₅NO
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interactions C—H···N hydrogen bonds, C—H···O hydrogen bonds
Packing Motif Sheet-like arrangement

Table 1: Crystallographic data summary for the key analogue, 2-formylbenzonitrile.

Analogue 2: 2,2'-Bithiophene

The linkage between the phenyl and thiophene rings is a defining feature of our target molecule. The crystal structure of 2,2'-bithiophene, an unsubstituted analogue of this linkage, shows that the two thiophene rings are coplanar in the solid state. This planarity maximizes π-system overlap, which is a common feature in materials designed for organic electronics.

For 2-(5-Formylthiophen-2-yl)benzonitrile, we must consider the potential for steric hindrance between the ortho-substituents (the nitrile group on the benzene ring and the sulfur atom of the thiophene). While the electronic preference would favor a planar conformation to maximize conjugation, steric clash may force the two rings to adopt a twisted, or non-planar, conformation. The actual dihedral angle between the phenyl and thiophene rings will be a delicate balance between these opposing electronic and steric factors.

Predicted Structural Features of 2-(5-Formylthiophen-2-yl)benzonitrile

Based on the analysis of its analogues, we can predict the following structural characteristics for 2-(5-Formylthiophen-2-yl)benzonitrile:

  • Dominant Intermolecular Interactions : The nitrogen atom of the nitrile group and the oxygen atom of the formyl group are expected to be primary hydrogen bond acceptors. We anticipate a network of C—H···N and C—H···O interactions, likely leading to a layered or sheet-like packing arrangement, similar to that observed in 2-formylbenzonitrile.

  • Molecular Conformation : The molecule's overall shape will be heavily influenced by the dihedral angle between the phenyl and thiophene rings. While a fully planar structure is electronically favorable, steric repulsion between the nitrile group and the thiophene ring may induce a slight twist. The degree of this twist will be a key parameter to determine experimentally.

  • Potential for Polymorphism : The presence of multiple hydrogen bond donors and acceptors, combined with the rotational freedom between the rings, suggests that 2-(5-Formylthiophen-2-yl)benzonitrile may exhibit polymorphism—the ability to crystallize in multiple different forms. Each polymorph could have distinct physical properties.

Experimental Protocol: A Guide to Structure Determination by Single-Crystal X-ray Diffraction

For researchers who successfully synthesize and wish to characterize 2-(5-Formylthiophen-2-yl)benzonitrile, the following protocol outlines the standard workflow for single-crystal X-ray diffraction (SCXRD), the definitive method for determining molecular and crystal structures.[2][3]

Step 1: Crystallization

The primary and often most challenging step is growing high-quality single crystals suitable for diffraction.

  • Causality : Slow evaporation is a common and effective technique because it allows molecules to gradually and orderly arrange themselves into a low-energy, crystalline lattice. The choice of solvent is critical; an ideal solvent will dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation.

Methodology:

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture) to near-saturation in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

  • Monitor for the formation of small, well-defined, and transparent crystals.

Step 2: Crystal Mounting and Data Collection
  • Causality : A single, defect-free crystal is mounted and cooled in a nitrogen stream. The low temperature minimizes thermal vibrations of the atoms, resulting in a sharper, more precise diffraction pattern and a higher quality dataset.

Methodology:

  • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks.

  • Using a cryoloop, carefully pick up the crystal, which will adhere via a thin layer of cryo-protectant oil.

  • Mount the loop onto the goniometer head of the single-crystal diffractometer.

  • Position the crystal within the X-ray beam and cool it to the desired temperature (commonly 100-150 K) using a cryostream.

  • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

Step 3: Structure Solution and Refinement
  • Causality : The collected diffraction data (a set of intensities and positions of spots) is mathematically processed to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to precisely locate each atom.

Methodology:

  • Data Reduction : Integrate the raw diffraction images to obtain a list of reflection intensities (hkl file).

  • Space Group Determination : Analyze the symmetry and systematic absences in the diffraction data to determine the crystal's space group.

  • Structure Solution : Use direct methods or Patterson methods (e.g., using software like SHELXT) to obtain an initial structural model.

  • Structure Refinement : Iteratively refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process minimizes the difference between the observed diffraction data and the data calculated from the model.

  • Validation : Use tools like CheckCIF to validate the final structure, ensuring it adheres to crystallographic standards and makes chemical sense.

Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesize & Purify Compound crystallization Grow Single Crystals synthesis->crystallization Slow Evaporation mount Mount Crystal on Diffractometer crystallization->mount collect Collect Diffraction Data (100 K) mount->collect X-ray Exposure reduce Data Reduction & Integration collect->reduce solve Structure Solution (e.g., SHELXT) reduce->solve Phase Problem refine Structure Refinement (e.g., SHELXL) solve->refine Least-Squares Fit validate Validation (CheckCIF) refine->validate Quality Control publication Final Structure & Publication validate->publication CIF Deposit

Figure 1: A generalized workflow diagram for determining the crystal structure of a novel small molecule via single-crystal X-ray diffraction.

Conclusion

While the definitive crystal structure of 2-(5-Formylthiophen-2-yl)benzonitrile awaits experimental determination, a robust predictive analysis is possible through the examination of its structural analogues. We hypothesize that the molecule will exhibit a near-planar conformation and will pack in a sheet-like motif stabilized by a network of C—H···N and C—H···O intermolecular hydrogen bonds. The provided experimental protocol offers a clear and actionable guide for researchers aiming to elucidate this structure. The eventual determination of this crystal structure will be a valuable contribution, providing the foundational data needed to unlock the full potential of this promising molecule in advanced applications.

References

  • PubChem. 2-Cyanobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Wikipedia. 2,2'-Bithiophene. Wikimedia Foundation. [Link]

  • ResearchGate. 2-Formylbenzonitrile | Request PDF. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

  • MDPI. X-ray Single-Crystal Diffraction | Encyclopedia MDPI. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(5-Formylthiophen-2-yl)benzonitrile

[1]

CAS Number: 194416-92-7 Molecular Formula: C₁₂H₇NOS Functional Groups: Aromatic Nitrile, Thiophene, Aldehyde[1]

Executive Safety Summary

As a Senior Application Scientist, I must emphasize that the disposal of this compound requires a nuanced approach due to its dual-functionality hazards . While the benzonitrile moiety presents toxicity risks (H302/H312), the formyl (aldehyde) group introduces reactivity concerns, particularly regarding oxidation. Furthermore, the thiophene ring necessitates specific incineration protocols to manage sulfur oxide (SOx) emissions.

Core Directive: This compound must never be disposed of down the drain. It requires high-temperature incineration at a permitted hazardous waste facility equipped with scrubbers.[1]

Hazard Profile & Waste Classification
ParameterClassification / Data
GHS Signal Word WARNING
Acute Toxicity Category 4 (Oral, Dermal, Inhalation) - H302, H312, H332
Irritation Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319)
Reactivity Aldehyde group is susceptible to exothermic oxidation.[1]
EPA Waste Code Not Listed (P or U list).[1] Defaults to D003 (Reactivity) if mixed with strong acids/bases, otherwise treated as Non-Specific Hazardous Waste .
DOT Shipping UN 3439, NITRILES, SOLID, TOXIC, N.O.S. (2-(5-Formylthiophen-2-yl)benzonitrile), 6.1, PG III

Pre-Disposal Stabilization & Segregation

Before disposal, the compound must be stabilized to prevent unintended reactions in the waste stream.

Chemical Incompatibility (The "Why")[1]
  • Acids: Contact with strong acids (e.g., HCl, H₂SO₄) can potentially hydrolyze the nitrile group. While aromatic nitriles are more stable than aliphatic ones, the risk of releasing toxic fumes remains.

  • Oxidizers: The formyl (aldehyde) group at position 5 of the thiophene ring is reducing. Contact with strong oxidizers (peroxides, permanganates) can trigger rapid, exothermic oxidation to the carboxylic acid.

  • Bases: Strong bases can induce Cannizzaro-type reactions or polymerization of the aldehyde.[1]

Segregation Protocol
  • Isolate from Oxidizers: Do not place in the same secondary containment as nitric acid or perchlorates.[1]

  • Isolate from Acids: Keep separate from acidic waste streams to prevent nitrile hydrolysis.[1]

  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers.[1] Amber glass is preferred to prevent UV-induced degradation of the thiophene ring during storage.[1]

Disposal Decision Tree

The following workflow dictates the disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste Generation2-(5-Formylthiophen-2-yl)benzonitrileStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Pure Compound/Powder)StateCheck->SolidWasteLiquidWasteLiquid Waste(Solutions/Mother Liquors)StateCheck->LiquidWasteDebrisContaminated Debris(Gloves, Weigh Boats)StateCheck->DebrisPackSolidDouble Bag in 6-mil Poly BagsLabel: 'Toxic Solid, Organic'SolidWaste->PackSolidSolventCheckCheck Solvent TypeLiquidWaste->SolventCheckBagDebrisSegregate Sharps vs. SoftsSeal in Clear Bio/Chem BagDebris->BagDebrisDrumSolidPlace in Lab Pack Drum(UN 1H2 or 1G)PackSolid->DrumSolidFinalTransfer to EHS/HazMat Teamfor IncinerationDrumSolid->FinalHalogenatedHalogenated Stream(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Stream(Ethyl Acetate, Methanol)SolventCheck->NonHalogenatedNo HalogensCarboyCollect in HDPE CarboyLabel: 'Toxic Flammable Liquid'Halogenated->CarboyNonHalogenated->CarboyCarboy->FinalBagDebris->Final

Figure 1: Operational workflow for segregating and packaging waste streams containing 2-(5-Formylthiophen-2-yl)benzonitrile.

Detailed Operational Procedures

A. Solid Waste (Pure Compound)

Objective: Contain dust and prevent environmental release.[1]

  • Primary Containment: Transfer the solid into a screw-top jar (glass or polyethylene). Do not leave it in an open weigh boat.

  • Secondary Containment: Place the jar into a 6-mil polyethylene bag and seal it with tape or a zip tie.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(5-Formylthiophen-2-yl)benzonitrile" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Disposal: Place the bagged container into a Lab Pack drum destined for incineration.

B. Liquid Waste (Reaction Mixtures)

Objective: Prevent solvent incompatibility and ensure proper thermal destruction.[1]

  • Solvent Compatibility: Determine the primary solvent.[1]

    • If dissolved in Dichloromethane (DCM) or Chloroform , use the Halogenated Waste stream.

    • If dissolved in Ethyl Acetate , Methanol , or DMSO , use the Non-Halogenated Waste stream.

  • Concentration Limit: If the concentration of the compound exceeds 5% (wt/vol), mark the container as "High Hazard" to alert disposal technicians.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction involved acids or bases, neutralize carefully before adding to the waste carboy to prevent heat generation in the drum.

C. Spill Response Protocol

Scenario: 5g of solid powder spilled on the benchtop.

  • Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, safety goggles, and a lab coat. If dust is airborne, use an N95 or half-mask respirator.[1]

  • Dry Clean-Up: Do not wet the spill initially (this spreads the contamination).[1]

    • Cover the spill with a dry absorbent pad or use a scoop/dustpan dedicated to hazardous waste.

  • Wet Wipe: Once the bulk solid is removed, clean the surface with a soap/water solution. Avoid using bleach (oxidizer) which could react with the aldehyde residue.[1]

  • Disposal: Place all cleanup materials (pads, gloves, scoop) into a hazardous waste bag and tag as solid toxic waste.

Regulatory Compliance & Transport

This compound is not a "Listed" waste (F, K, P, U lists) under RCRA but is a Characteristic Waste due to toxicity.

  • US EPA: Must be disposed of at a TSDF (Treatment, Storage, and Disposal Facility) permitted for hazardous organic waste.

  • Destruction Method: Incineration is the only acceptable method.[1] The facility must be capable of handling sulfur-containing organics (due to the thiophene ring) to capture SO₂ emissions.[1]

  • Transport (DOT):

    • Proper Shipping Name: Nitriles, solid, toxic, n.o.s.

    • Technical Name: (2-(5-Formylthiophen-2-yl)benzonitrile)[1]

    • UN Number: UN 3439[1]

    • Class: 6.1

    • Packing Group: III

References

  • Angene Chemical. (2024).[1][3] Safety Data Sheet: 2-(5-Formylthiophen-2-yl)benzonitrile. Retrieved from

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Benzonitrile Derivatives (General). Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2-(5-Formylthiophen-2-yl)benzonitrile.[1] National Library of Medicine.[1] Retrieved from [1]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1][5] Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.